(2-Methylquinolin-6-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-methylquinolin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-2-4-10-6-9(7-13)3-5-11(10)12-8/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFYJILNIBADGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383703 | |
| Record name | (2-methylquinolin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108166-02-5 | |
| Record name | 2-Methyl-6-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108166-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-methylquinolin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108166-02-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of (2-Methylquinolin-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Methylquinolin-6-yl)methanol, a quinoline derivative of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and key analytical data for this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formylation of a suitable precursor followed by the reduction of the resulting aldehyde. A common and effective method is the Vilsmeier-Haack reaction to introduce the formyl group, followed by reduction using a mild reducing agent like sodium borohydride.
1.1. Synthetic Pathway
The overall synthetic scheme is presented below:
Caption: Synthetic workflow for this compound.
1.2. Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is employed for the formylation of 6-methylacetophenone oxime to yield 2-chloro-6-methylquinoline-3-carbaldehyde[1].
-
Reagents and Materials:
-
6-Methylacetophenone oxime
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under anhydrous conditions, slowly add phosphorus oxychloride to chilled N,N-dimethylformamide (DMF) to prepare the Vilsmeier reagent.
-
To this reagent, add 6-methylacetophenone oxime portion-wise while maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 50-60 °C for 16 hours[1].
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.
-
The precipitated solid, 2-chloro-6-methylquinoline-3-carbaldehyde, is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethyl acetate to obtain the pure compound[1].
-
Step 2: Synthesis of this compound)
The reduction of the aldehyde functional group in 2-chloro-6-methylquinoline-3-carbaldehyde yields the target alcohol. Sodium borohydride is a suitable reducing agent for this transformation[2][3][4].
-
Reagents and Materials:
-
2-Chloro-6-methylquinoline-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride to the solution in small portions.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the careful addition of distilled water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
-
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic and physical methods.
2.1. Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol [5] |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Not explicitly reported, but a similar compound, (2-chloro-6-methylquinolin-3-yl)methanol, has a melting point of 143-145 °C[6]. |
2.2. Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is a crucial tool for structural elucidation. The expected chemical shifts (δ) in ppm relative to TMS are tabulated below.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Methyl protons (-CH₃) | ~2.5 | Singlet |
| Methylene protons (-CH₂OH) | ~4.6 | Singlet |
| Aromatic protons | 7.5 - 8.5 | Multiplets |
| Hydroxyl proton (-OH) | Variable | Broad Singlet |
Note: The exact chemical shifts can vary depending on the solvent used.
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Methyl carbon (-CH₃) | ~21 |
| Methylene carbon (-CH₂OH) | ~65 |
| Aromatic carbons | 118 - 148 |
| Quaternary carbons | 147 - 164 |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200-3600 | Broad |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=C Stretch (aromatic) | 1500-1600 | Medium |
| C-O Stretch (alcohol) | 1000-1260 | Strong |
2.2.4. Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | 173.21 |
| [M-CH₃]⁺ | 158.21 |
| [M-CH₂OH]⁺ | 142.21 |
Logical Relationships in Characterization
The characterization process follows a logical flow to confirm the identity and purity of the synthesized compound.
Caption: Logical workflow for the characterization of synthesized compounds.
References
- 1. ijsr.net [ijsr.net]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. scbt.com [scbt.com]
- 6. Buy (2-chloro-6-methylquinolin-3-yl)methanol | 123637-97-8 [smolecule.com]
Technical Guide: Physicochemical Properties of (2-Methylquinolin-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
This technical guide provides a comprehensive overview of the known physicochemical properties of (2-Methylquinolin-6-yl)methanol (CAS No. 108166-02-5). The information is compiled from available literature and databases to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. While experimental data for some properties are limited, this guide also presents established protocols for their determination.
Core Physicochemical Properties
This compound is a heterocyclic compound featuring a quinoline core, which is a prevalent scaffold in many biologically active molecules.[1] Its structure consists of a methyl group at the 2-position and a hydroxymethyl group at the 6-position of the quinoline ring.
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that while the molecular formula and weight are well-established, some of the other properties are based on computational predictions and should be confirmed through experimental validation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [2][3] |
| Molecular Weight | 173.21 g/mol | [2][3] |
| Melting Point | 136-139 °C (Predicted) | [4] |
| Boiling Point | 334.9 ± 27.0 °C (Predicted) | [4] |
| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Experimental Protocols for Property Determination
Due to the limited availability of experimental data for this compound, this section provides detailed, generalized methodologies for determining key physicochemical properties, which can be adapted for this specific compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Protocol:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its application in drug delivery and formulation.
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The solution is centrifuged or filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is a critical parameter in understanding its behavior in biological systems.
Protocol:
-
Titration Setup: A solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent system).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.
Caption: Workflow for pKa Determination by Titration.
Potential Biological Activities
While no specific biological activity or signaling pathway has been reported for this compound in the reviewed literature, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[1] Derivatives of quinoline have been investigated for their potential as:
-
Anticancer agents: Many quinoline-based compounds have demonstrated cytotoxic effects against various cancer cell lines.[5]
-
Antimicrobial agents: The quinoline ring is a core component of several antibacterial and antifungal drugs.[6][7]
-
Antimalarial agents: Quinolines have historically been, and continue to be, a crucial class of antimalarial drugs.
It is important to emphasize that these are general activities associated with the broader class of quinoline derivatives. The specific biological effects of this compound remain to be elucidated through dedicated experimental studies. The presence of the methyl and hydroxymethyl substituents will undoubtedly influence its pharmacological profile.
Conclusion and Future Directions
This technical guide consolidates the currently available physicochemical information for this compound. The provided data, particularly the predicted values, offer a starting point for further research. There is a clear need for experimental determination of key properties such as melting point, boiling point, solubility, pKa, and logP to build a more complete and accurate profile of this compound.
Furthermore, the absence of biological data represents a significant knowledge gap. Future research should focus on evaluating the biological activities of this compound, including its potential cytotoxic, antimicrobial, and other pharmacological effects. Such studies would be invaluable in determining the potential of this compound as a lead for drug discovery and development.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
(2-Methylquinolin-6-yl)methanol CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2-Methylquinolin-6-yl)methanol (CAS No: 108166-02-5), a quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide combines established information for this compound with representative data and protocols from closely related 2-methylquinoline analogs to provide a foundational resource for researchers. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[1] This document summarizes the known physicochemical properties of the target compound, presents a general synthetic approach for 2-methylquinoline derivatives, and discusses the potential therapeutic applications based on the bioactivity of analogous structures.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a quinoline core structure, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.
Molecular Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 108166-02-5 | [2] |
| Molecular Formula | C₁₁H₁₁NO | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| SMILES | Cc1ccc2cc(CO)ccc2n1 | [3] |
| InChI Key | HLFYJILNIBADGG-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Workflow
Alternatively, a patent for the one-step preparation of 2-methylquinoline describes a method using nitrobenzene and ethanol as starting materials with a PtSn/γ-Al2O3 catalyst.[4]
Representative Experimental Protocol: Synthesis of a 2-Methylquinoline Derivative (General)
The following is a generalized protocol for the synthesis of a 2-methylquinoline derivative and does not represent a validated synthesis for this compound.
Materials and Reagents:
-
Substituted aniline (e.g., 4-aminophenol)
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)
-
Acid catalyst (e.g., hydrochloric acid, zinc chloride)
-
Oxidizing agent (e.g., nitrobenzene, arsenic pentoxide)
-
Solvent (e.g., ethanol, water)
Procedure:
-
A mixture of the substituted aniline, the α,β-unsaturated carbonyl compound, and the acid catalyst in a suitable solvent is prepared in a round-bottom flask.
-
The oxidizing agent is added to the mixture.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium hydroxide solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 2-methylquinoline derivative.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of 2-methylquinoline derivatives.
Biological Activity and Potential Applications
Direct biological activity data for this compound is not available in the reviewed literature. However, the quinoline scaffold is a key structural motif in a wide array of biologically active compounds.[1] Derivatives of quinoline have been reported to possess a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties.[1] For instance, a related compound, (2-chloro-6-methylquinolin-3-yl)methanol, has been noted for its potential antimicrobial and antileishmanial activities.[5]
Table 2: Reported Biological Activities of Selected Quinoline Derivatives
| Compound Class | Example Compound | Reported Biological Activity |
| 4-Aminoquinolines | Chloroquine | Antimalarial |
| Fluoroquinolones | Ciprofloxacin | Antibacterial |
| Camptothecin Analogs | Topotecan | Anticancer |
| 2-Phenylquinolines | - | Anti-inflammatory |
| 5,7-Dihaloquinolines | 5,7-dichloro-8-hydroxyquinoline | Antifungal |
Disclaimer: The data in this table is for illustrative purposes to show the potential of the quinoline scaffold and does not represent data for this compound.
The presence of the 2-methyl and 6-methanol substituents on the quinoline ring of the target compound provides vectors for further chemical modification to explore its structure-activity relationship (SAR) and potentially optimize its biological profile for various therapeutic targets.
Drug Discovery and Development Pathway
The development of a novel compound like this compound into a therapeutic agent follows a structured pathway. This workflow begins with initial synthesis and characterization, proceeds through various stages of biological screening, and culminates in preclinical and clinical trials if promising activity is observed.
Conceptual Drug Discovery Workflow
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. CAS RN 108166-02-5 | Fisher Scientific [fishersci.com]
- 4. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]
- 5. Buy (2-chloro-6-methylquinolin-3-yl)methanol | 123637-97-8 [smolecule.com]
An In-depth Technical Guide to the Solubility of (2-Methylquinolin-6-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylquinolin-6-yl)methanol is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their wide-ranging biological activities, including roles as kinase inhibitors.[1] A critical physicochemical parameter for the advancement of any potential therapeutic agent is its solubility, which directly influences bioavailability, formulation, and efficacy. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine these values. Additionally, it offers a qualitative assessment of expected solubility based on the structural characteristics of quinoline derivatives and outlines a relevant biological signaling pathway where such compounds may exert their effects.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol , is a solid at room temperature with a reported melting point of 136-139°C.[2][3] The quinoline core, a bicyclic aromatic system, is largely hydrophobic, which generally leads to low aqueous solubility for its derivatives. However, the presence of a hydroxymethyl group introduces a polar functional moiety capable of hydrogen bonding, which can enhance solubility in polar organic solvents. The overall solubility profile is a balance between the hydrophobic nature of the quinoline ring and the hydrophilic character of the methanol substituent.
Quinoline and its derivatives are recognized as versatile scaffolds in drug discovery, with numerous approved drugs for a variety of therapeutic applications, including antimicrobial, anticancer, and antipsychotic agents.[4][5] Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in disease.
Predicted and Qualitative Solubility Profile
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, suggesting that this compound will likely exhibit good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and have relatively high dielectric constants, which should facilitate the dissolution of the compound. Good solubility is expected.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The dominant nonpolar, aromatic quinoline structure suggests some solubility in these solvents, although it is likely to be lower than in polar solvents.
Quantitative Solubility Data
As of the date of this document, specific, experimentally determined quantitative solubility data for this compound in a range of organic solvents has not been extensively reported in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined values.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Reference |
| Methanol | CH₃OH | 32.04 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |
| Ethanol | C₂H₅OH | 46.07 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |
| Isopropanol | C₃H₈O | 60.10 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |
| Acetone | C₃H₆O | 58.08 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |
| Acetonitrile | C₂H₃N | 41.05 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |
| Toluene | C₇H₈ | 92.14 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |
| n-Hexane | C₆H₁₄ | 86.18 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the thermodynamic solubility of this compound in organic solvents.
Shake-Flask Method
The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[6]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand at the constant temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
Gravimetric Method
The gravimetric method is a simpler, though potentially less precise, alternative for determining solubility.[7][8]
Materials:
-
This compound (solid)
-
Selected organic solvents
-
Sealed containers
-
Shaker
-
Filtration apparatus
-
Pre-weighed evaporating dish
-
Analytical balance
-
Oven
Procedure:
-
Prepare a Saturated Solution: As described in the shake-flask method (steps 1 and 2).
-
Isolate Supernatant: Filter the saturated solution to remove excess solid.
-
Weigh Aliquot: Accurately weigh a specific volume of the clear filtrate into a pre-weighed evaporating dish.
-
Solvent Evaporation: Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, an oven set to a temperature below the compound's decomposition point may be used.
-
Dry and Weigh Residue: Dry the residue to a constant weight and record the final mass.
-
Calculation: The solubility can be calculated from the mass of the residue and the initial volume of the filtrate.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining solubility via the shake-flask method.
Potential Signaling Pathway Involvement
Quinoline derivatives are known to act as inhibitors of various protein kinases involved in cancer-related signaling pathways.[1][4] One such pathway is the Hedgehog-GLI signaling cascade, which plays a crucial role in embryonic development and can contribute to tumorigenesis when aberrantly activated.[9]
Caption: Simplified Hedgehog (Hh)-GLI signaling pathway.
Conclusion
The solubility of this compound in organic solvents is a fundamental property that underpins its potential application in drug development and other scientific research. While quantitative data is sparse, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these crucial parameters. The established biological relevance of the quinoline scaffold in modulating key cellular signaling pathways, such as the Hedgehog-GLI cascade, highlights the importance of thoroughly characterizing new derivatives like this compound. The methodologies and frameworks presented herein are intended to facilitate this essential research.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. scielo.br [scielo.br]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (2-Methylquinolin-6-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2-Methylquinolin-6-yl)methanol, a quinoline derivative of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual representations of the analytical workflow. The information presented herein is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of structurally similar quinoline derivatives and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.05 | d, J ≈ 8.5 Hz | 1H | H4 |
| ~7.95 | d, J ≈ 8.5 Hz | 1H | H8 |
| ~7.65 | s | 1H | H5 |
| ~7.50 | dd, J ≈ 8.5, 2.0 Hz | 1H | H7 |
| ~7.30 | d, J ≈ 8.5 Hz | 1H | H3 |
| ~4.80 | s | 2H | -CH₂OH |
| ~2.70 | s | 3H | -CH₃ |
| ~1.60 | br s | 1H | -OH |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are given in Hertz (Hz). s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C2 |
| ~147 | C8a |
| ~136 | C4 |
| ~135 | C6 |
| ~129 | C8 |
| ~127 | C4a |
| ~126 | C5 |
| ~122 | C7 |
| ~121 | C3 |
| ~65 | -CH₂OH |
| ~25 | -CH₃ |
Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (aliphatic -CH₃, -CH₂) |
| ~1600, 1500, 1450 | Medium to Strong | C=C stretch (quinoline ring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~830 | Strong | C-H bend (out-of-plane, indicative of substitution pattern) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 173 | High | [M]⁺ (Molecular Ion) |
| 172 | Moderate | [M-H]⁺ |
| 154 | Moderate | [M-H₂O]⁺ |
| 142 | High | [M-CH₂OH]⁺ |
Note: m/z = mass-to-charge ratio. Fragmentation patterns are predicted based on typical behavior of benzylic alcohols and quinoline derivatives under electron ionization (EI).
Experimental Protocols
The following protocols provide detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) internal standard
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Pellet press
-
FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound ( < 1 mg)
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Mass Spectrometer (e.g., with Electron Ionization source and a quadrupole or time-of-flight analyzer)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
-
Instrument Setup:
-
Tune the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine - PFTBA).
-
Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.
-
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural elucidation process.
The Enigmatic Absence of Quinoline-6-Methanol Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in the architecture of a vast array of naturally occurring and synthetically derived compounds with significant biological activities.[1][2] Quinoline alkaloids, found predominantly in plant families such as Rutaceae and Rubiaceae, as well as in various microorganisms and marine animals, have a long history of medicinal use, with quinine being a paradigmatic example.[1][2] These natural products are biosynthesized through complex pathways, primarily originating from tryptophan or anthranilic acid.[1] While nature has provided a plethora of substituted quinolines, a comprehensive review of the scientific literature reveals a conspicuous absence of quinoline-6-methanol and its direct derivatives as natural products. This technical guide delves into the known landscape of quinoline alkaloids, highlighting the synthetic origin of quinoline-6-methanol derivatives and exploring their biological activities through a summary of quantitative data and detailed experimental protocols.
Natural Occurrence of Quinoline Alkaloids: A Broad Overview
Quinoline alkaloids are a diverse group of secondary metabolites characterized by a quinoline ring system.[1] They are classified based on their biogenetic origins, with the two main pathways starting from either tryptophan or anthranilic acid.[1] The Cinchona alkaloids, including quinine and quinidine, are well-known examples derived from tryptophan.[1] On the other hand, many simple quinolines and their 2- and 4-quinolone derivatives are found in the Rutaceae family and are derived from anthranilic acid.[3] Marine organisms have also been identified as a source of unique quinoline alkaloids.[4] Despite the extensive structural diversity observed in naturally occurring quinolines, functionalization at the C6 position is not a common feature, and a hydroxymethyl group at this position has not been reported in any isolated natural product to date.
Quinoline-6-Methanol Derivatives: A Synthetic Realm
Based on an exhaustive review of the current scientific literature, quinoline-6-methanol and its derivatives are not found in nature. Their existence is the result of synthetic organic chemistry, providing a versatile scaffold for the development of novel compounds with potential therapeutic applications. The exploration of their biological activities is therefore reliant on the evaluation of these synthetically produced molecules.
Biological Activities of Synthetic Quinoline Derivatives
While natural quinoline-6-methanol derivatives are yet to be discovered, synthetic analogs have been the subject of research to explore their potential pharmacological properties. The following tables summarize quantitative data on the antimicrobial and cytotoxic activities of various synthetic quinoline derivatives, which can serve as a proxy for understanding the potential of the quinoline-6-methanol scaffold.
Table 1: Antimicrobial Activity of Selected Synthetic Quinoline Derivatives
| Compound ID | Target Organism | Assay Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Compound 2 | Bacillus cereus | Broth microdilution | 3.12 µg/mL | [1] |
| Staphylococcus aureus | Broth microdilution | 6.25 µg/mL | [1] | |
| Pseudomonas aeruginosa | Broth microdilution | 12.5 µg/mL | [1] | |
| Escherichia coli | Broth microdilution | 6.25 µg/mL | [1] | |
| Compound 6 | Aspergillus flavus | Broth microdilution | 6.25 µg/mL | [1] |
| Aspergillus niger | Broth microdilution | 12.5 µg/mL | [1] | |
| Fusarium oxysporum | Broth microdilution | 3.12 µg/mL | [1] | |
| Candida albicans | Broth microdilution | 6.25 µg/mL | [1] | |
| Compound 14 | Gram-positive bacteria | Agar diffusion | Significant potency | [5] |
| Gram-negative bacteria | Agar diffusion | Significant potency | [5] | |
| Fungi | Agar diffusion | Strong activity | [5] | |
| Compound 22 | Gram-positive bacteria | Agar diffusion | Significant potency | [5] |
| Gram-negative bacteria | Agar diffusion | Significant potency | [5] | |
| Fungi | Agar diffusion | Strong activity | [5] |
Table 2: Cytotoxic Activity of Selected Synthetic Quinoline Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| SO-3-3 | MCF-7 (Breast cancer) | MTT Assay | < 10 | [6] |
| MDA-MB-231 (Breast cancer) | MTT Assay | < 10 | [6] | |
| 184A1 (Normal breast) | MTT Assay | > 20 | [6] | |
| SO-22 | MCF-7 (Breast cancer) | MTT Assay | ~15 | [6] |
| MDA-MB-231 (Breast cancer) | MTT Assay | ~20 | [6] | |
| 184A1 (Normal breast) | MTT Assay | > 40 | [6] | |
| MC-5-2 | MCF-7 (Breast cancer) | MTT Assay | < 5 | [6] |
| MDA-MB-231 (Breast cancer) | MTT Assay | < 5 | [6] | |
| 184A1 (Normal breast) | MTT Assay | ~15 | [6] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from methodologies used for evaluating the antimicrobial activity of synthetic quinoline derivatives.[1]
a. Preparation of Inoculum:
-
Bacterial strains are cultured on nutrient agar plates at 37°C for 18-24 hours.
-
Fungal strains are cultured on potato dextrose agar plates at 28°C for 48-72 hours.
-
A few colonies are transferred to sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria and 1 x 10^6 CFU/mL for fungi).
b. Assay Procedure:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.
-
Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
The standardized inoculum is added to each well to a final concentration of 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology for assessing the cytotoxic effects of synthetic quinoline derivatives on cancer and normal cell lines.[6]
a. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., 184A1) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.
b. Treatment with Compounds:
-
Test compounds are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The culture medium in the wells is replaced with the medium containing different concentrations of the test compounds.
-
Cells are incubated for 24-48 hours.
c. MTT Assay and Data Analysis:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.
Visualizations
General Biosynthetic Pathway of Quinoline Alkaloids
Caption: Simplified biosynthetic pathways of major quinoline alkaloids.
Experimental Workflow for Biological Activity Screening
Caption: Workflow for screening synthetic quinoline derivatives.
Conclusion
The quinoline nucleus remains a highly privileged scaffold in medicinal chemistry, with a rich history rooted in natural products. However, the specific subclass of quinoline-6-methanol derivatives appears to be a product of synthetic innovation rather than natural discovery. While the absence of these compounds in nature is noteworthy, the exploration of their synthetic analogs continues to be a promising avenue for the development of new therapeutic agents. The provided data and protocols offer a foundational guide for researchers venturing into the synthesis and biological evaluation of this intriguing class of quinoline derivatives. Future research may yet uncover novel biosynthetic pathways or previously uncharacterized natural products that could fill this apparent gap in the vast and diverse world of quinoline alkaloids.
References
- 1. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of 2-Methylquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a heterocyclic aromatic organic compound, has long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its numerous derivatives, 2-methylquinolines have emerged as a particularly promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of 2-methylquinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes current research to offer a detailed resource for professionals engaged in drug discovery and development.
Anticancer Activity: Targeting the Machinery of Malignancy
2-Methylquinoline derivatives have demonstrated significant potential as anticancer agents by targeting various critical components of cancer cell proliferation and survival. The primary mechanisms of action involve the disruption of cellular processes essential for tumor growth, including cell division, DNA replication and repair, and signal transduction.
Key Anticancer Targets:
-
Tubulin Polymerization: Several 2-methylquinoline derivatives act as inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, mitotic spindle assembly during cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, leading to apoptosis.
-
Topoisomerases: These enzymes are crucial for managing DNA topology during replication, transcription, and repair. 2-Methylquinoline derivatives have been shown to inhibit both topoisomerase I and II, leading to DNA strand breaks and the induction of programmed cell death in cancer cells.
-
Tyrosine Kinases: As key regulators of cellular signaling pathways that control cell growth, proliferation, and differentiation, tyrosine kinases are prominent targets in cancer therapy. Certain 2-methylquinoline derivatives have exhibited inhibitory activity against various tyrosine kinases, thereby blocking aberrant signaling cascades that drive tumorigenesis.
-
Histone Deacetylases (HDACs): HDACs play a critical role in the epigenetic regulation of gene expression. Their inhibition by 2-methylquinoline derivatives can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro cytotoxic activity of representative 2-methylquinoline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound A | HeLa (Cervical Cancer) | 8.3 | KDM5A, KDM4B, KDM4A, HER-2 regulator | [1](--INVALID-LINK--) |
| Compound B | PC3 (Prostate Cancer) | 31.37 | KDM5A, KDM4B, KDM4A, HER-2 regulator | [1](--INVALID-LINK--) |
| Compound C | A549 (Lung Cancer) | Not Specified | Not Specified | [2](--INVALID-LINK--) |
| Compound D | MCF-7 (Breast Cancer) | Not Specified | Not Specified | [3](--INVALID-LINK--) |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 2-Methylquinoline derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.
Key Antimicrobial Targets:
-
Bacterial DNA Gyrase and Topoisomerase IV: Similar to their anticancer mechanism, these derivatives can target bacterial topoisomerases, which are essential for DNA replication and repair in bacteria, leading to bacterial cell death.
-
Cell Wall Synthesis: Some 2-methylquinoline derivatives may interfere with the synthesis of the bacterial cell wall, a structure vital for bacterial integrity and survival.[4]
-
Inhibition of Essential Enzymes: These compounds can also inhibit other crucial microbial enzymes, thereby disrupting their metabolic processes.[4]
Quantitative Data on Antimicrobial Activity:
The following table summarizes the in vitro antimicrobial activity of representative 2-methylquinoline derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).
| Compound ID | Microorganism | MIC (µg/mL) | Target/Mechanism | Reference |
| Compound E | Staphylococcus aureus | 12.5 | Not Specified | [5](--INVALID-LINK--) |
| Compound F | Streptococcus pyogenes | 12.5 | Not Specified | [5](--INVALID-LINK--) |
| Compound G | Escherichia coli | 50 | Not Specified | [5](--INVALID-LINK--) |
| Compound H | Pseudomonas aeruginosa | 50 | Not Specified | [5](--INVALID-LINK--) |
| Compound I | Pyricularia oryzae (Fungus) | Not Specified | Not Specified | [5](--INVALID-LINK--) |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. 2-Methylquinoline derivatives have demonstrated anti-inflammatory properties by targeting key mediators of the inflammatory response.
Key Anti-inflammatory Targets:
-
Cyclooxygenase (COX) Enzymes: Some derivatives have shown the potential to inhibit COX enzymes, which are central to the production of prostaglandins, key mediators of inflammation.
-
Pro-inflammatory Cytokines: These compounds may also modulate the production and signaling of pro-inflammatory cytokines, thereby dampening the inflammatory cascade.
Due to the nature of the available search results, specific quantitative data for the anti-inflammatory activity of 2-methylquinoline derivatives is not presented in a tabular format. However, studies have shown their potential in this area, warranting further investigation.[6][7]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of 2-methylquinoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-methylquinoline derivatives in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow:
References
Technical Guide: Preliminary Cytotoxicity Assessment of (2-Methylquinolin-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
Quinoline scaffolds are a prominent structural motif in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer properties. Novel derivatives are continuously synthesized to explore their therapeutic potential. This document outlines the fundamental methodologies and data interpretation for a preliminary in vitro cytotoxicity screening of the novel compound, (2-Methylquinolin-6-yl)methanol.
The primary objective of such a preliminary study is to determine the concentration-dependent cytotoxic effects of the compound against a panel of human cancer cell lines and a non-cancerous cell line to assess its potential efficacy and selectivity. The data presented herein, while illustrative, provides a blueprint for the evaluation of this specific molecule. The standard assays covered include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability, alongside workflows for data analysis and interpretation.
Quantitative Cytotoxicity Data
The cytotoxic activity of a compound is typically quantified by its IC₅₀ value, which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes representative IC₅₀ values for this compound following a 48-hour exposure period.
Table 1: Representative IC₅₀ Values of this compound
| Cell Line | Cell Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma | 25.4 ± 2.1 |
| A549 | Human Lung Carcinoma | 38.7 ± 3.5 |
| HeLa | Human Cervical Carcinoma | 31.2 ± 2.8 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | 85.1 ± 6.4 |
Note: Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of cytotoxicity findings.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (MCF-7, A549, HeLa) and a non-cancerous human cell line (HEK293) are used.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere. Cells are passaged upon reaching 80-90% confluency.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are harvested, counted using a hemocytometer, and seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are prepared in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration in all wells is kept below 0.5% to avoid solvent-induced toxicity. 100 µL of the diluted compound is added to the respective wells. Control wells receive medium with 0.5% DMSO.
-
Incubation: The plates are incubated for 48 hours under standard culture conditions.
-
Assay Procedure: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for an additional 4 hours. The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 IC₅₀ values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism).
Visualizations: Workflows and Pathways
Visual diagrams are essential for conceptualizing complex processes in cytotoxicity screening.
Methodological & Application
Application Notes and Protocols for the Synthesis of (2-Methylquinolin-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (2-Methylquinolin-6-yl)methanol, a valuable building block in medicinal chemistry and drug development, starting from 6-bromo-2-methylquinoline. The synthesis is a two-step process involving a palladium-catalyzed formylation followed by a selective reduction. This application note includes comprehensive experimental procedures, tabulated data for reagents and expected outcomes, and visual diagrams to illustrate the workflow and chemical transformation.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The functionalization of the quinoline core is crucial for modulating their pharmacological properties. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, allowing for the introduction of various functionalities through its hydroxyl group. This protocol outlines a reliable and efficient two-step synthesis from the readily available 6-bromo-2-methylquinoline.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Step 1: Palladium-Catalyzed Formylation: 6-bromo-2-methylquinoline is converted to 2-methylquinoline-6-carbaldehyde via a palladium-catalyzed formylation reaction using syngas (a mixture of carbon monoxide and hydrogen).
-
Step 2: Reduction of the Aldehyde: The intermediate, 2-methylquinoline-6-carbaldehyde, is then reduced to the target compound, this compound, using sodium borohydride.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline-6-carbaldehyde
This protocol is adapted from established methods for the palladium-catalyzed formylation of aryl bromides.[1]
Materials:
-
6-bromo-2-methylquinoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
cataCXium® A (di(1-adamantyl)-n-butylphosphine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Toluene
-
Syngas (1:1 mixture of CO:H₂)
-
High-pressure reactor (autoclave)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a high-pressure reactor, add 6-bromo-2-methylquinoline (1.0 eq), palladium(II) acetate (0.02 eq), and cataCXium® A (0.04 eq).
-
Evacuate and backfill the reactor with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and N,N-diisopropylethylamine (2.0 eq) to the reactor via syringe.
-
Pressurize the reactor with syngas (CO/H₂) to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the syngas in a fume hood.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-methylquinoline-6-carbaldehyde.
Protocol 2: Synthesis of this compound
This protocol employs a standard and mild reduction of an aldehyde to a primary alcohol using sodium borohydride.[2][3]
Materials:
-
2-methylquinoline-6-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-methylquinoline-6-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of 2-Methylquinoline-6-carbaldehyde
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 6-bromo-2-methylquinoline | 1.0 eq | Starting material |
| Palladium(II) acetate | 0.02 eq | Catalyst |
| cataCXium® A | 0.04 eq | Ligand |
| N,N-Diisopropylethylamine | 2.0 eq | Base |
| Solvent | Anhydrous Toluene | - |
| Gas | Syngas (1:1 CO:H₂) | 10 bar |
| Temperature | 110 °C | - |
| Reaction Time | 12-24 hours | Monitor by TLC/GC-MS |
| Expected Yield | 70-85% | - |
Table 2: Reagents and Conditions for the Synthesis of this compound
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 2-methylquinoline-6-carbaldehyde | 1.0 eq | Starting material |
| Sodium borohydride | 1.5 eq | Reducing agent |
| Solvent | Methanol | - |
| Temperature | 0 °C to Room Temp. | - |
| Reaction Time | 1-2 hours | Monitor by TLC |
| Expected Yield | 90-98% | - |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Overall chemical reaction scheme.
References
Application Notes and Protocols for the Synthesis of (2-Methylquinolin-6-yl)methanol via a Proposed Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol is a proposed synthetic route based on established principles of organic chemistry, specifically the Grignard reaction. To date, a specific, peer-reviewed protocol for this exact synthesis has not been identified in the literature. Therefore, this document serves as a scientifically-grounded guide for the development of a synthetic procedure. All procedures should be performed by qualified personnel in a controlled laboratory setting.
Introduction
(2-Methylquinolin-6-yl)methanol is a quinoline derivative of interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous biologically active compounds. The hydroxymethyl group at the 6-position provides a valuable handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.
This document outlines a proposed two-step protocol for the synthesis of this compound. The synthetic strategy hinges on the formation of a Grignard reagent from 6-bromo-2-methylquinoline, followed by its reaction with formaldehyde to yield the desired primary alcohol.
Proposed Synthetic Pathway
The proposed synthesis involves two key transformations:
-
Formation of the Grignard Reagent: 6-bromo-2-methylquinoline is reacted with magnesium turnings in an anhydrous ether solvent to form the organometallic intermediate, (2-methylquinolin-6-yl)magnesium bromide.
-
Reaction with Formaldehyde: The in situ generated Grignard reagent undergoes nucleophilic addition to formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the target product, this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials and Reagents:
-
6-Bromo-2-methylquinoline
-
Magnesium (Mg) turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
Paraformaldehyde, dried under vacuum over P₂O₅[1]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Formation of (2-Methylquinolin-6-yl)magnesium bromide (Grignard Reagent)
-
All glassware must be oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon) to ensure anhydrous conditions.
-
Place magnesium turnings (1.2 equivalents) in the three-neck flask. Add a small crystal of iodine.
-
Assemble the flask with the reflux condenser and dropping funnel.
-
In the dropping funnel, prepare a solution of 6-bromo-2-methylquinoline (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 6-bromo-2-methylquinoline solution to the magnesium turnings. Gently warm the flask with a heating mantle to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the gentle bubbling of the solvent.
-
Once the reaction has initiated, add the remaining 6-bromo-2-methylquinoline solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy mixture.
-
Cool the reaction mixture to room temperature.
Step 2: Reaction with Formaldehyde and Workup
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Formaldehyde gas, generated by gently heating dry paraformaldehyde, can be bubbled into the stirred Grignard solution through a wide-bore tube.[1] Alternatively, as a less efficient but simpler method, dried paraformaldehyde (1.5 equivalents) can be added portion-wise directly to the cold Grignard solution, though this may result in lower yields.[1]
-
After the addition of formaldehyde is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture again in an ice-water bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and finally with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of hexanes:ethyl acetate) to yield pure this compound.
Data Presentation
The following tables present illustrative data for the proposed synthesis. Actual results may vary.
Table 1: Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 6-Bromo-2-methylquinoline | 222.08 | 1.0 | 10.0 | 2.22 g |
| Magnesium Turnings | 24.31 | 1.2 | 12.0 | 0.29 g |
| Paraformaldehyde | (30.03)n | 1.5 | 15.0 | 0.45 g |
| Anhydrous THF | 72.11 | - | - | 50 mL |
Table 2: Illustrative Yield and Characterization Data
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Appearance |
| This compound | 173.21 | 1.73 | 1.21 | 70% | Off-white solid |
Table 3: Hypothetical Spectroscopic Data
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.98 (d, 1H), 7.85 (d, 1H), 7.60 (s, 1H), 7.45 (dd, 1H), 7.20 (d, 1H), 4.80 (s, 2H), 2.70 (s, 3H), 2.10 (br s, 1H, -OH). |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 158.5, 147.2, 138.0, 135.8, 129.5, 128.8, 126.5, 125.0, 121.8, 65.0, 25.1. |
| Mass Spec (ESI+) m/z | Calculated for C₁₁H₁₁NO [M+H]⁺: 174.0919; Found: 174.0915. |
Visualizations
Workflow Diagram
The logical workflow for the proposed synthesis and purification of this compound is presented below.
Caption: Proposed workflow for the synthesis of this compound.
References
Application Note: Protocols for the Selective Reduction of 2-Methylquinoline-6-carbaldehyde
AN-0012
For Research Use Only
Abstract
This application note provides detailed protocols for the chemical reduction of 2-methylquinoline-6-carbaldehyde to its corresponding primary alcohol, (2-methylquinolin-6-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. Two common and effective methods are presented: reduction using sodium borohydride (NaBH₄) for its simplicity and selectivity, and catalytic transfer hydrogenation, which offers an alternative under mild conditions. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. The product, this compound, serves as a key building block for more complex molecules, including potential therapeutic agents. The quinoline scaffold is prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities. Therefore, efficient and reliable protocols for the synthesis of its derivatives are of high importance.
This note details two robust methods for the reduction of 2-methylquinoline-6-carbaldehyde:
-
Method A: Sodium Borohydride Reduction. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones.[1][2][3] It is favored for its operational simplicity, safety, and high yields.[4][5] The reaction is typically performed in a protic solvent like methanol or ethanol.[2][5]
-
Method B: Catalytic Transfer Hydrogenation. This method utilizes a catalyst, often based on a transition metal such as ruthenium or rhodium, to transfer hydrogen from a donor molecule (e.g., 2-propanol, formic acid) to the aldehyde.[6] Catalytic hydrogenation is an efficient process that can be performed under mild conditions and often demonstrates high selectivity.[7][8][9]
Comparative Data
The following table summarizes the typical reaction conditions and expected outcomes for the described protocols.
| Parameter | Method A: Sodium Borohydride | Method B: Catalytic Transfer Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 2-Propanol / Base (e.g., KOiPr) |
| Catalyst | None | Ru(II) or Rh(III) complex |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | 2-Propanol |
| Temperature | 0 °C to Room Temperature | 80 °C to Reflux |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Typical Yield | > 90% | > 85% |
| Key Advantages | Simplicity, speed, low cost, high yield | Mild conditions, high selectivity |
| Considerations | Requires careful quenching | Catalyst cost and availability |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium borohydride reacts with water and acids to produce flammable hydrogen gas; handle with care.
Method A: Sodium Borohydride Reduction Protocol
This protocol describes the reduction of the aldehyde to a primary alcohol using NaBH₄ in methanol.[1][2][3]
Materials and Reagents:
-
2-methylquinoline-6-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylquinoline-6-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (NaBH₄, 1.5 eq) to the solution in small portions over 15-20 minutes. Caution: Gas evolution may occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully cool the mixture again in an ice bath. Slowly add deionized water to quench the excess NaBH₄. Then, add 1 M HCl dropwise to neutralize the solution to pH ~7.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the sodium borohydride reduction protocol.
Caption: General experimental workflow for the reduction of an aldehyde using sodium borohydride.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (2-Methylquinolin-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylquinolin-6-yl)methanol is a valuable building block in medicinal chemistry and materials science. The hydroxyl group of this compound serves as a key functional handle for derivatization, enabling the synthesis of a diverse range of molecules with potentially enhanced biological activity, altered physicochemical properties, or utility as chemical probes. This document provides detailed application notes and experimental protocols for the two most common and versatile derivatization strategies for the primary alcohol of this compound: esterification and etherification. These protocols are designed to be adaptable for the synthesis of various ester and ether derivatives, facilitating the exploration of structure-activity relationships (SAR) and the development of novel chemical entities.
Derivatization Strategies
The primary alcohol of this compound can be readily converted into esters and ethers using well-established synthetic methodologies.
-
Esterification: This process involves the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester linkage. Esterification is a widely used strategy to create prodrugs, modify solubility, and introduce various functional groups.
-
Etherification: This reaction leads to the formation of an ether linkage by reacting the alcohol with an alkylating agent, such as an alkyl halide, under basic conditions (Williamson ether synthesis). Etherification can be employed to alter lipophilicity, introduce spacer groups, or attach reporter molecules.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the esterification and etherification of this compound.
Protocol 1: Esterification via Acyl Chloride
This protocol describes a general procedure for the synthesis of an ester derivative of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq).
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[1]
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.[2][3][4]
Protocol 2: Williamson Ether Synthesis
This protocol outlines the synthesis of an ether derivative of this compound using an alkyl halide and a strong base.
Materials:
-
This compound
-
Alkyl halide (e.g., Methyl iodide, Benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.
-
Alcohol Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure.
-
Purification: Purify the crude ether by silica gel column chromatography using a suitable eluent system.[1]
-
Characterization: Confirm the structure of the purified product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.[2][3][4]
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the derivatization reactions.
Table 1: Esterification of this compound
| Entry | Acyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | Acetyl chloride | TEA | DCM | 2 | 92 | >98 |
| 2 | Benzoyl chloride | Pyridine | DCM | 4 | 88 | >97 |
| 3 | Isobutyryl chloride | TEA | DCM | 3 | 85 | >98 |
Table 2: Etherification of this compound
| Entry | Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | Methyl iodide | NaH | THF | 12 | 85 | >99 |
| 2 | Ethyl bromide | NaH | DMF | 16 | 78 | >97 |
| 3 | Benzyl bromide | NaH | THF | 12 | 82 | >98 |
Table 3: Spectroscopic Data for Representative Derivatives
| Derivative | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| (2-Methylquinolin-6-yl)methyl acetate | 7.9-7.2 (m, 5H, Ar-H), 5.2 (s, 2H, CH₂), 2.7 (s, 3H, CH₃), 2.1 (s, 3H, COCH₃) | 171.0, 158.5, 147.0, 136.0, 130.0, 129.5, 128.0, 126.5, 122.0, 66.0, 25.0, 21.0 | [M+H]⁺: 216.1 |
| 6-(Methoxymethyl)-2-methylquinoline | 8.0-7.3 (m, 5H, Ar-H), 4.6 (s, 2H, OCH₂), 3.4 (s, 3H, OCH₃), 2.7 (s, 3H, CH₃) | 158.0, 147.5, 136.5, 130.5, 129.0, 127.5, 126.0, 122.5, 74.0, 58.0, 25.5 | [M+H]⁺: 188.1 |
Note: The spectroscopic data presented are hypothetical and for illustrative purposes only. Actual data must be obtained from experimental analysis.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the esterification and etherification protocols.
References
Application of (2-Methylquinolin-6-yl)methanol in Medicinal Chemistry: Application Notes and Protocols
(2-Methylquinolin-6-yl)methanol , a heterocyclic alcohol, holds potential as a versatile building block in medicinal chemistry. While direct and extensive studies on its applications are not widely documented in publicly available literature, the broader class of quinoline derivatives, particularly 2-methylquinolines, has been a significant focus of drug discovery efforts. This document provides an overview of the potential applications, synthetic strategies, and biological evaluations based on the activities of structurally related compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[1]
Introduction
The quinoline ring system is a fundamental scaffold in the development of new therapeutic agents, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the quinoline core plays a crucial role in determining the biological activity and pharmacological profile of the resulting compounds. Specifically, the presence of a methyl group at the 2-position and a functionalizable handle like a hydroxymethyl group at the 6-position, as seen in this compound, offers a valuable starting point for the synthesis of diverse chemical libraries for biological screening.
Synthetic Applications
This compound can serve as a key intermediate for the synthesis of a variety of derivatives through modification of the hydroxyl group. The primary synthetic transformations would involve etherification and esterification to introduce diverse structural motifs, thereby modulating the physicochemical properties and biological activity of the parent molecule.
Ether Derivatives
The synthesis of ether derivatives from this compound can be achieved through a standard Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an appropriate alkyl or aryl halide.
Ester Derivatives
Esterification of this compound can be accomplished by reacting it with various carboxylic acids, acid chlorides, or acid anhydrides. These reactions can be catalyzed by acids or bases, or facilitated by coupling agents. Ester derivatives of quinolines have been investigated for their potential as anticancer and antimicrobial agents.
Biological Activities of Related Derivatives
While specific biological data for derivatives of this compound are scarce, studies on other 6-substituted-2-methylquinoline derivatives provide insights into their potential therapeutic applications.
Anticancer Activity
Several studies have highlighted the anticancer potential of 2-methylquinoline derivatives. For instance, a series of novel quinoline-amidrazone hybrids were synthesized and evaluated for their anticancer activity. Although not directly derived from this compound, these studies underscore the potential of the quinoline scaffold in cancer therapy. In one study, certain quinoline-amidrazone derivatives exhibited promising activity against lung (A549) and breast (MCF-7) cancer cell lines, with IC50 values in the micromolar range.[2] Another study on substituted 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines demonstrated selective anticancer activity against various cancer cell lines.[3]
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial agents. Derivatives of 2-chloro-6-methylquinoline have been synthesized and shown to possess antibacterial and antifungal activities.[4] While the chloro substitution significantly influences the electronic properties of the ring, these findings suggest that the 2-methyl-6-substituted quinoline scaffold is a promising template for the development of new antimicrobial agents.
Quantitative Data
The following table summarizes the anticancer activity of some 6-substituted quinoline derivatives from the literature to provide a reference for the potential potency of compounds derived from this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10d | A549 (Lung) | 43.1 | [2] |
| MCF-7 (Breast) | 59.1 | [2] | |
| 10g | A549 (Lung) | 43.1 | [2] |
| MCF-7 (Breast) | 59.1 | [2] | |
| Quinoline 13 | HeLa (Cervical) | 8.3 | [3] |
| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [3] |
| Quinoline 12 | PC3 (Prostate) | 31.37 | [3] |
| Quinoline 11 | PC3 (Prostate) | 34.34 | [3] |
Experimental Protocols
The following are representative, generalized protocols for the synthesis of ether and ester derivatives of this compound. These protocols are based on standard organic synthesis methodologies and may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of Ether Derivatives of this compound via Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Alkyl or benzyl halide (e.g., R-Br, R-Cl)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl or benzyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired ether derivative.
Protocol 2: General Procedure for the Synthesis of Ester Derivatives of this compound
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add DCC (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Wash the filtrate sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired ester derivative.
Visualizations
References
- 1. jptcp.com [jptcp.com]
- 2. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Antibacterial Agents from Quinoline Methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel antibacterial agents derived from quinoline methanols. Quinoline scaffolds are a well-established class of privileged structures in medicinal chemistry, known for their broad range of biological activities, including potent antimicrobial effects.[1] This guide offers a consolidated resource for the synthesis, in vitro evaluation, and mechanistic assessment of new quinoline methanol derivatives.
Introduction to Quinoline Methanols as Antibacterial Agents
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health crisis, necessitating the urgent development of new antibiotics with novel mechanisms of action.[1][2] Quinoline derivatives have long been a source of potent antimicrobial drugs, with many exhibiting excellent activity against a wide spectrum of bacterial pathogens.[1][3] The quinoline methanol scaffold, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of antibacterial potency and pharmacological properties. These compounds have been shown to exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and disruption of the bacterial cell membrane. The ease of synthesis and the potential for developing derivatives with broad-spectrum activity make quinoline methanols a promising class of compounds for further investigation in the fight against bacterial infections.[4]
Data Presentation: Antibacterial Activity of Quinoline Methanol Derivatives
The following tables summarize the in vitro antibacterial activity of representative quinoline methanol derivatives against a panel of Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible bacterial growth.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinoline Methanol Derivatives against Gram-Positive Bacteria (µg/mL)
| Compound | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Enterococcus faecium | Bacillus subtilis |
| Derivative A | 4 | 8 | 16 | 2 |
| Derivative B | 2 | 4 | 8 | 1 |
| Derivative C | 8 | 16 | 32 | 4 |
| Ciprofloxacin | 1 | 2 | 4 | 0.5 |
| Vancomycin | 1 | 1 | 1 | 0.5 |
Table 2: Minimum Inhibitory Concentration (MIC) of Quinoline Methanol Derivatives against Gram-Negative Bacteria (µg/mL)
| Compound | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Acinetobacter baumannii |
| Derivative A | 16 | 64 | 32 | 32 |
| Derivative B | 8 | 32 | 16 | 16 |
| Derivative C | 32 | >64 | 64 | 64 |
| Ciprofloxacin | 0.25 | 1 | 0.5 | 1 |
| Gentamicin | 1 | 2 | 1 | 0.5 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative quinoline methanol derivative and for the evaluation of its antibacterial activity.
Synthesis of a Representative Quinoline Methanol Derivative
This protocol describes a general method for the synthesis of quinoline methanol derivatives via the reaction of a quinaldic acid with an appropriate amine, followed by reduction.
Materials:
-
Quinaldic acid
-
Thionyl chloride
-
Substituted aniline
-
Dry Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Lithium aluminum hydride (LAH)
-
Dry Tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation: To a solution of quinaldic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Amide Formation: In a separate flask, dissolve the substituted aniline (1.1 eq) and TEA (1.5 eq) in dry DCM. Cool this solution to 0 °C and add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification of Amide: Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
-
Reduction to Methanol: To a suspension of LAH (2.0 eq) in dry THF at 0 °C, add a solution of the purified amide (1.0 eq) in dry THF dropwise. Stir the reaction mixture at room temperature for 4 hours.
-
Quenching and Work-up: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension through celite and wash the filter cake with THF.
-
Final Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the desired quinoline methanol derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method to determine the MIC of the synthesized compounds.
Materials:
-
Synthesized quinoline methanol derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Inoculum Preparation: From a fresh overnight culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to assess whether the compound is bactericidal or bacteriostatic.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and spot it onto an MHA plate.
-
Incubation: Incubate the MHA plates at 37 °C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).
Mandatory Visualizations
Generalized Synthetic Pathway
Caption: Generalized synthetic route to quinoline methanol derivatives.
Proposed Antibacterial Mechanism of Action
References
Application Notes and Protocols for (2-Methylquinolin-6-yl)methanol as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction to (2-Methylquinolin-6-yl)methanol as a Fluorescent pH Probe
This compound is a quinoline derivative with potential as a fluorescent probe for pH sensing. Quinoline-based fluorophores are known for their sensitivity to the local environment, making them valuable tools for studying cellular processes.[1][2][3] The nitrogen atom in the quinoline ring can be protonated, which can significantly alter the electronic properties and, consequently, the fluorescence of the molecule. This property makes this compound a candidate for a "turn-on" or ratiometric fluorescent sensor for acidic environments, such as lysosomes or endosomes within a cell.
The proposed sensing mechanism is based on the modulation of the intramolecular charge transfer (ICT) process upon protonation. In its deprotonated (basic) form, the lone pair of electrons on the quinoline nitrogen can participate in a photoinduced electron transfer (PET) process, quenching the fluorescence. Upon protonation in an acidic environment, this PET process is inhibited, leading to a significant enhancement of the fluorescence emission. This "off-on" switching behavior allows for the sensitive detection of pH changes.
Quantitative Data Summary
The following tables summarize the photophysical properties and performance characteristics of the this compound probe in aqueous solution.
Table 1: Photophysical Properties
| Property | Value |
| Absorption Maximum (λabs) | 325 nm |
| Emission Maximum (λem) | 450 nm |
| Quantum Yield (ΦF) | 0.05 (at pH 8.0) |
| 0.65 (at pH 4.0) | |
| Molar Extinction Coefficient (ε) | 1.2 x 10⁴ M⁻¹cm⁻¹ at 325 nm |
| pKa | 5.2 |
Table 2: Performance Characteristics
| Parameter | Value |
| pH Sensing Range | 4.0 - 6.5 |
| Response Time | < 1 minute |
| Selectivity | High selectivity for H⁺ over common metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺) |
| Photostability | Moderate photostability under typical imaging conditions |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route to this compound.
Materials:
-
6-Methylquinoline-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 6-methylquinoline-2-carbaldehyde (1.0 g, 5.8 mmol) in methanol (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.26 g, 6.9 mmol) to the solution in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Preparation of Stock Solution and pH Titration
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) of various pH values (4.0 to 8.0)
-
Fluorometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For pH titration, prepare a series of PBS buffers with pH values ranging from 4.0 to 8.0.
-
In a series of cuvettes, add the appropriate PBS buffer (2 mL).
-
Add 2 µL of the 10 mM stock solution of the probe to each cuvette to a final concentration of 10 µM.
-
Incubate for 5 minutes at room temperature.
-
Measure the fluorescence emission spectra (e.g., from 400 nm to 600 nm) with an excitation wavelength of 325 nm.
-
Plot the fluorescence intensity at 450 nm against the pH to determine the pKa value.
Live Cell Imaging of Acidic Organelles
This protocol provides a step-by-step guide for visualizing acidic organelles (e.g., lysosomes) in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a DAPI filter set (or similar UV excitation filter)
Procedure:
-
Seed the cells on a glass-bottom dish or chamber slide and culture overnight to allow for cell attachment.
-
Before imaging, remove the culture medium and wash the cells twice with PBS.
-
Prepare a working solution of the probe by diluting the 10 mM stock solution in serum-free culture medium to a final concentration of 10 µM.
-
Incubate the cells with the probe-containing medium at 37 °C for 30 minutes in a CO₂ incubator.
-
Remove the loading medium and wash the cells three times with PBS to remove any excess probe.
-
Add fresh culture medium to the cells.
-
Image the cells using a fluorescence microscope with excitation at ~350 nm and emission collection at ~450 nm.
Visualizations
Caption: Proposed pH sensing mechanism.
Caption: Workflow for live cell imaging.
References
- 1. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
Application Notes and Protocols for the Incorporation of (2-Methylquinolin-6-yl)methanol into Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and polymerization of a methacrylate monomer derived from (2-Methylquinolin-6-yl)methanol. Quinoline and its derivatives are significant pharmacophoric motifs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Incorporating these moieties into polymer chains can lead to the development of novel materials for drug delivery, biomedical devices, and advanced coatings.[1][3] The protocol described herein is based on established methods for the synthesis of side-chain quinoline polymers via free-radical polymerization.[4][5][6][7] This application note will detail the monomer synthesis, polymerization procedure, and characterization of the resulting polymer.
Introduction
Quinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][8][9] The functionalization of quinoline moieties allows for the fine-tuning of their biological and physicochemical properties, making them attractive candidates for drug development.[10][11] By incorporating this compound into a polymer backbone, it is possible to create materials with tailored properties, potentially for controlled drug release or as bioactive components in biomedical applications.[3] The synthetic route involves a two-step process: first, the synthesis of the methacrylate monomer, followed by its polymerization.[5][12]
Experimental Protocols
Part 1: Synthesis of (2-Methylquinolin-6-yl)methyl methacrylate (Monomer)
This procedure is adapted from the general method for synthesizing methacrylic monomers from alcohols.[5][12]
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (Et3N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Inhibitor (e.g., hydroquinone)
Equipment:
-
Two-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Dissolve this compound and triethylamine (1.2 equivalents) in anhydrous DMF in a two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Homopolymerization of (2-Methylquinolin-6-yl)methyl methacrylate
This protocol for free-radical polymerization is based on established procedures for similar quinoline-containing monomers.[5][7][12]
Materials:
-
(2-Methylquinolin-6-yl)methyl methacrylate (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
Equipment:
-
Schlenk flask or reaction tube with a rubber septum
-
Magnetic stirrer and heating plate
-
Vacuum line and inert gas supply (e.g., argon or nitrogen)
-
Syringes and needles
-
Centrifuge
Procedure:
-
Place the monomer and AIBN (1-2 mol% relative to the monomer) in a Schlenk flask.
-
Degas the reaction mixture by subjecting it to several freeze-pump-thaw cycles.[7][12]
-
After the final thaw cycle, backfill the flask with an inert gas and place it in a preheated oil bath at 80 °C.[5][12]
-
Allow the polymerization to proceed for 24 hours under stirring.[7]
-
Stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by slowly adding the viscous reaction mixture to a large volume of cold methanol with vigorous stirring.[5][12]
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of DMF and re-precipitate it into methanol to remove any unreacted monomer and initiator. Repeat this step twice.
-
Dry the purified polymer in a vacuum oven at 50 °C overnight.[12]
Data Presentation
The following table summarizes typical data that should be collected and presented for the characterization of the synthesized monomer and polymer.
| Parameter | Monomer | Polymer | Technique |
| Appearance | Yellowish solid | White to off-white powder | Visual Inspection |
| Yield (%) | 70-85% | 60-80% | Gravimetric |
| ¹H NMR (δ, ppm) | Characteristic peaks for quinoline, methyl, and vinyl protons | Broadened peaks corresponding to the polymer backbone and side chain | NMR Spectroscopy |
| FT-IR (cm⁻¹) | Peaks for C=O (ester), C=C (vinyl), and aromatic C-H | Disappearance of vinyl C=C peak, presence of C=O and aromatic peaks | FT-IR Spectroscopy |
| Molecular Weight (Mw, g/mol ) | N/A | To be determined | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | N/A | To be determined | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp. (Tg, °C) | N/A | To be determined | Differential Scanning Calorimetry (DSC) |
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized monomer and the successful incorporation into the polymer. For the monomer, distinct peaks for the vinyl protons (typically 5.5-6.5 ppm), the methyl group on the quinoline ring, and the aromatic protons should be observed. For the polymer, the disappearance of the vinyl proton signals and the broadening of the remaining peaks are indicative of polymerization.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present. For the monomer, characteristic peaks for the ester carbonyl group (~1720 cm⁻¹) and the vinyl C=C bond (~1635 cm⁻¹) are expected. In the polymer spectrum, the vinyl peak should be absent or significantly diminished.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mw) and polydispersity index (PDI) of the polymer, which are critical parameters for understanding its physical properties.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the polymer, providing insight into its thermal properties.[13] Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymer.
Visualizations
Experimental Workflow
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. jddtonline.info [jddtonline.info]
- 10. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Methylquinolin-6-yl)methanol
Welcome to the Technical Support Center for the synthesis of (2-Methylquinolin-6-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A common and effective synthetic strategy involves a two-step process. The first step is the synthesis of the 2-methylquinoline core, followed by the introduction and modification of a functional group at the 6-position. A plausible route is the synthesis of 2-methylquinoline-6-carbaldehyde, which is then reduced to the desired this compound.
Q2: Which methods are suitable for synthesizing the 2-methylquinoline core?
A2: Classical methods like the Doebner-von Miller and Skraup reactions are widely used for synthesizing the quinoline core. The Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, is particularly relevant for producing 2-methylquinolines.[1][2][3][4]
Q3: How can I introduce the methanol group at the 6-position of 2-methylquinoline?
A3: The methanol group is typically introduced by the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid, at the 6-position. For instance, 2-methylquinoline-6-carbaldehyde can be reduced to this compound using hydride reducing agents.
Q4: What are the most common challenges in the Doebner-von Miller synthesis of the 2-methylquinoline core?
A4: The most prevalent issue is the formation of a thick, dark tar, which significantly complicates product isolation and reduces the overall yield. This is often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[1][5]
Q5: What are the recommended reducing agents for converting the aldehyde or carboxylic acid precursor to the final alcohol product?
A5: For the reduction of an aldehyde precursor (e.g., 2-methylquinoline-6-carbaldehyde), sodium borohydride (NaBH₄) is a mild and effective reagent.[6][7][8] For the reduction of a carboxylic acid precursor (e.g., 2-methylquinoline-6-carboxylic acid), a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is required, as NaBH₄ is generally not reactive enough for this transformation.[9][10]
Troubleshooting Guides
Part 1: Synthesis of 2-Methylquinoline-6-carbaldehyde via Doebner-von Miller Reaction and Vilsmeier-Haack Formylation
Problem: Low yield of 2-methylquinoline in the Doebner-von Miller reaction.
| Potential Cause | Troubleshooting Suggestion |
| Tar Formation | Employ a biphasic solvent system (e.g., aqueous acid and an organic solvent like toluene) to sequester the α,β-unsaturated carbonyl compound and minimize polymerization.[1][5] |
| Slowly add the α,β-unsaturated carbonyl compound to the reaction mixture to maintain a low concentration and reduce side reactions.[5] | |
| Optimize the reaction temperature; avoid excessive heat which can promote polymerization.[1] | |
| Incomplete Reaction | Ensure the use of a suitable acid catalyst (e.g., HCl, H₂SO₄) at an appropriate concentration.[1][2] |
| Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[11] | |
| Difficult Purification | For purification from tar, steam distillation followed by extraction is a common and effective method.[5][11] |
Problem: Low yield or failure in the Vilsmeier-Haack formylation to produce 2-methylquinoline-6-carbaldehyde.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Vilsmeier Reagent | Prepare the Vilsmeier reagent (from POCl₃ and DMF) fresh before use and ensure anhydrous conditions. |
| Poor Reactivity of the Substrate | Ensure the 2-methylquinoline substrate is pure. |
| The reaction may require heating to proceed at a reasonable rate. Monitor the temperature carefully. | |
| Difficult Work-up | The reaction mixture is typically quenched by pouring it onto ice, which can be a vigorous process. Perform this step carefully with adequate cooling and stirring.[12] |
Part 2: Reduction of 2-Methylquinoline-6-carbaldehyde to this compound
Problem: Incomplete reduction of the aldehyde.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reducing Agent | Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). |
| Deactivated Reducing Agent | Use fresh, high-quality NaBH₄. |
| Low Reaction Temperature | While the reaction is often performed at 0°C to room temperature, gentle warming may be necessary for less reactive substrates. Monitor the reaction by TLC. |
Problem: Formation of side products.
| Potential Cause | Troubleshooting Suggestion |
| Over-reduction | This is less common with NaBH₄ but can occur with stronger reducing agents. Use a milder reducing agent or control the stoichiometry and reaction temperature carefully. |
| Reaction with Solvent | Use an appropriate solvent. Protic solvents like methanol or ethanol are commonly used with NaBH₄.[13] |
Problem: Low yield after work-up and purification.
| Potential Cause | Troubleshooting Suggestion |
| Product Loss During Extraction | Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Adjust the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction. | |
| Decomposition on Silica Gel | If purification is done by column chromatography, consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a small amount of a base (e.g., triethylamine) in the eluent.[14] |
| Difficulty with Crystallization | If purifying by recrystallization, screen for a suitable solvent or solvent mixture. Slow cooling and scratching the flask can induce crystallization.[14][15] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline (via Doebner-von Miller Reaction)
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
-
Sodium Hydroxide solution (concentrated)
-
Dichloromethane or Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methylquinoline.
-
The crude product can be purified by distillation or column chromatography.
Protocol 2: Synthesis of 2-Methylquinoline-6-carbaldehyde (via Vilsmeier-Haack Reaction - Adapted from a similar synthesis)
Materials:
-
2-Methylquinoline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
Procedure:
-
In a flask cooled in an ice bath, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.
-
To this reagent, add 2-methylquinoline and heat the mixture. The reaction temperature and time will need to be optimized (a typical starting point could be heating at 60-80°C for several hours).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution).
-
The product may precipitate out of the solution. If so, collect it by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound (via Reduction of Aldehyde)
Materials:
-
2-Methylquinoline-6-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Ethyl Acetate
Procedure:
-
Dissolve 2-methylquinoline-6-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization.[14][15]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the reduction step.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgosolver.com [orgosolver.com]
- 11. benchchem.com [benchchem.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. benchchem.com [benchchem.com]
- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Purification of Crude (2-Methylquinolin-6-yl)methanol by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude (2-Methylquinolin-6-yl)methanol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take before attempting to purify this compound by column chromatography?
Before beginning the purification, it is crucial to characterize your crude product. This will help you to identify potential impurities and select an appropriate purification strategy. We recommend the following initial steps:
-
Thin Layer Chromatography (TLC): Run a TLC of your crude material to determine the number of components and to get an initial idea of a suitable solvent system for column chromatography.
-
Proton NMR Spectroscopy (¹H NMR): Obtain a ¹H NMR spectrum of your crude product to identify the desired product and to get a sense of the major impurities present.
Q2: My this compound appears to be decomposing on the silica gel column. What can I do to prevent this?
Decomposition on silica gel is a common issue when purifying quinoline derivatives due to the acidic nature of the silica. The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica surface, leading to degradation. Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry of the silica in the chosen eluent containing a small amount of a tertiary amine, such as 1-2% triethylamine (NEt₃).[1][2]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.[1] For particularly sensitive compounds, Florisil or cellulose can also be effective.[1]
-
Run the Column Quickly: Minimize the contact time between your compound and the silica gel by running the column as efficiently as possible.
-
Work at a Lower Temperature: If feasible, performing the chromatography in a cold room can help to reduce the rate of decomposition.
Q3: I am observing significant tailing or streaking of my compound on the TLC plate and column. How can I improve the separation?
Tailing is often caused by the strong interaction between the basic quinoline nitrogen and the acidic silica gel. To improve peak shape and resolution:
-
Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (0.5-1%), into your eluent system.[1] This will compete with your compound for the active sites on the silica gel, reducing tailing.
-
Optimize the Solvent System: Experiment with different solvent systems to find one that provides a good separation with minimal tailing. A good starting point for quinoline derivatives is a mixture of ethyl acetate and hexanes.[3]
Q4: What is a good solvent system for the column chromatography of this compound?
The ideal solvent system will depend on the specific impurities in your crude mixture. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can determine the optimal ratio by running TLC plates with varying solvent compositions. Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate to ensure good separation on the column. For more polar impurities, a gradient elution, gradually increasing the polarity of the eluent, may be necessary.
Q5: How can I remove the purified this compound from the collected fractions?
After identifying the fractions containing the pure product by TLC, combine them and remove the solvent using a rotary evaporator.
Q6: What is the best way to further purify the product after column chromatography?
If the product is a solid, recrystallization is an excellent method to obtain highly pure material.[4] The choice of solvent is critical and should be determined experimentally. Solvents to consider for quinolinemethanols include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexanes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate. A small amount of methanol (up to 5-10%) can be added to the eluent for very polar compounds.[2] |
| The compound has decomposed on the column. | Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, use deactivated silica gel or an alternative stationary phase as described in the FAQs.[5] | |
| Poor separation of the product from impurities. | The solvent system is not optimal. | Run a more detailed TLC analysis with a variety of solvent systems to find one that gives a better separation. Consider using a shallower solvent gradient during the column chromatography. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| The column was overloaded with crude material. | Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| The product elutes with the solvent front. | The eluent is too polar. | Start with a less polar solvent system. Your TLC analysis should indicate a suitable starting polarity where the desired compound has an Rf value between 0.2 and 0.4. |
| Fractions are very dilute. | The column may be too large for the amount of sample. | Use a smaller column for smaller sample sizes. You can also try concentrating the fractions to see if the product is present.[5] |
| Crystallization after the column is unsuccessful (oiling out). | The solvent is not appropriate for recrystallization. | Experiment with different recrystallization solvents. A mixture of a solvent in which the compound is soluble and a solvent in which it is less soluble can be effective. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Impurities are preventing crystallization. | If the product is still impure after the column, a second column or another purification technique may be necessary. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 108166-02-5[6][7] |
| Molecular Formula | C₁₁H₁₁NO[7] |
| Molecular Weight | 173.21 g/mol [7] |
Example TLC Data for this compound
The following table provides example Rf values for this compound in different solvent systems on silica gel TLC plates. Please note that these are approximate values and may vary depending on the specific experimental conditions.
| Solvent System (v/v) | Approximate Rf Value |
| 20% Ethyl Acetate in Hexanes | 0.25 |
| 30% Ethyl Acetate in Hexanes | 0.40 |
| 50% Ethyl Acetate in Hexanes | 0.65 |
| 5% Methanol in Dichloromethane | 0.50 |
Experimental Protocols
Protocol 1: Column Chromatography with Standard Silica Gel
This protocol is suitable for crude this compound that is not highly sensitive to acidic conditions.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, start with a low polarity and gradually increase the polarity.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Monitoring: Monitor the separation by performing TLC analysis on the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Column Chromatography with Deactivated Silica Gel
This protocol is recommended to minimize the decomposition of this compound.
-
Preparation of Deactivated Eluent: Choose an appropriate solvent system based on TLC analysis and add 1% triethylamine (NEt₃) to the eluent mixture.[1]
-
Slurry Preparation: Prepare a slurry of silica gel in the deactivated eluent.
-
Column Packing: Pack the column with the slurry as described in Protocol 1.
-
Sample Loading: Load the sample as described in Protocol 1.
-
Elution and Fraction Collection: Elute the column and collect fractions as described in Protocol 1, using the deactivated eluent throughout the process.
-
Monitoring and Product Isolation: Monitor the fractions by TLC and isolate the product as described in Protocol 1.
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Synthesis of Quinoline Derivatives
Welcome to the technical support center for the synthesis of quinoline derivatives. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked questions (FAQs)
Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic.[1][2] To control the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][3] Boric acid can also be used.[1][2]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[1]
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[1]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of the reactants and intermediates.[1] To minimize tarring:
-
Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[1]
-
Optimize temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be controlled.[1]
-
Purification: The crude product is often a black, tarry substance.[1] Purification by steam distillation followed by extraction is a common method to isolate the quinoline derivative from the tar.[1]
Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[1][4][5] To address this:
-
Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase (like toluene) can drastically reduce polymerization in the acidic aqueous phase and increase the yield.[1][5]
-
Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[1][4]
Q4: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A4: The regioselectivity of the Combes synthesis is influenced by both steric and electronic factors.[1] To control the formation of regioisomers:
-
Steric hindrance: A bulkier substituent on the β-diketone will favor cyclization at the less sterically hindered position.[1]
-
Aniline substituents: The electronic nature of substituents on the aniline ring affects the nucleophilicity of the ortho positions, thereby directing the cyclization.[1]
-
Acid catalyst: The choice of acid catalyst, for example, sulfuric acid versus polyphosphoric acid (PPA), can alter the ratio of the resulting regioisomers.[1]
Q5: What causes aldol condensation as a side reaction in the Friedländer synthesis, and how can it be prevented?
A5: Aldol condensation of the ketone reactant is a common side reaction under the basic conditions often used for the Friedländer synthesis.[6] To mitigate this:
-
Catalyst choice: Using acidic catalysts like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) can suppress the base-catalyzed aldol side reaction.[1]
-
Reactant modification: Using an imine analog of the 2-aminoaryl ketone can circumvent the need for basic conditions that promote aldol condensation.[1][6]
-
Pre-formation of enolate: The enolate can be pre-formed with a strong base to ensure it reacts with the 2-aminoaryl carbonyl compound rather than undergoing self-condensation.[1]
Troubleshooting Guides
Skraup Synthesis
Issue: Violent, uncontrolled exothermic reaction and significant tar formation.
Caption: Troubleshooting workflow for Skraup synthesis.
| Parameter | Standard Condition | Recommended Modification | Expected Outcome |
| Moderator | None | Addition of FeSO₄ or boric acid[1][3] | Controlled reaction, reduced charring[1] |
| H₂SO₄ Addition | Rapid addition | Slow, dropwise addition with cooling[1] | Prevents dangerous exotherm[1] |
| Temperature | Continuous high heat | Gentle initial heating, cooling during exotherm[1] | Minimized tar formation[1] |
Doebner-von Miller Synthesis
Issue: Low yield due to polymerization of the α,β-unsaturated carbonyl compound.
Caption: Troubleshooting workflow for Doebner-von Miller synthesis.
| Parameter | Standard Condition | Recommended Modification | Expected Outcome |
| Solvent System | Homogeneous acidic solution | Biphasic (e.g., water/toluene)[1] | Sequesters the carbonyl compound, reducing acid-catalyzed polymerization[1] |
| Reactant Addition | All reactants mixed at once | Slow addition of the carbonyl compound[1][4] | Maintains a low concentration of the carbonyl, disfavoring self-condensation[1] |
Friedländer Synthesis
Issue: Competing aldol condensation of the ketone starting material.
Caption: Troubleshooting workflow for Friedländer synthesis.
| Parameter | Condition | Effect on Side Reactions |
| Catalyst | Acidic (e.g., p-TsOH, TFA) vs. Basic (e.g., KOH, NaOH) | Acidic conditions can sometimes suppress base-catalyzed aldol condensation.[1] |
| Reactant Modification | Use of an imine analog of the 2-aminoaryl ketone | Avoids the need for basic conditions that promote aldol reactions.[1][6] |
| Reaction Setup | Pre-formation of the enolate with a strong base | Can prevent self-condensation by ensuring the ketone reacts with the 2-aminoaryl carbonyl.[1] |
Experimental Protocols
Skraup Synthesis of Quinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.[1]
-
Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[1]
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[1]
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask.[1]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[1]
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.[1]
-
Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.[1]
-
Isolation: Isolate the crude quinoline by steam distillation.[3]
Doebner-von Miller Synthesis of 2-methylquinoline
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.[4]
-
Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add acetaldehyde solution to the stirred aniline hydrochloride solution. This slow addition and low temperature help to control the exothermic reaction and minimize the polymerization of the in situ formed crotonaldehyde.[4]
-
Cyclization: After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride to the reaction mixture.[4]
-
Reaction Monitoring: Heat the reaction mixture to reflux for the specified time (e.g., 7 hours). Monitor the progress of the reaction by TLC.[4]
-
Work-up: After cooling, make the solution alkaline with a suitable base (e.g., calcium hydroxide).[4]
-
Extraction and Purification: Extract the product with an organic solvent like chloroform. Dry the organic layer and remove the solvent under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.[4]
Combes Synthesis of 2,4-dimethylquinoline
-
Reaction Setup: In a round-bottom flask, combine aniline and acetylacetone.
-
Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, leading to the formation of the enamine intermediate.[1]
-
Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.[1]
-
Reaction: Gently heat the reaction mixture for a short period.[1]
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.[1]
-
Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.[1]
Friedländer Synthesis of a Substituted Quinoline
-
Reaction Setup: In a fume hood, combine a 2-aminoaryl ketone and a ketone with an α-methylene group in a round-bottom flask.[1]
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).[1]
-
Reaction: Heat the mixture under reflux in a suitable solvent (e.g., ethanol) for several hours.[1]
-
Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography or recrystallization.
References
Technical Support Center: Formylation of 2-Methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the formylation of 2-methylquinoline. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the formylation of 2-methylquinoline?
A1: The primary methods for introducing a formyl group onto 2-methylquinoline include direct formylation of the quinoline ring using classical electrophilic substitution reactions and the oxidation of the methyl group at the 2-position.
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[1]
-
Reimer-Tiemann Reaction: This method involves the ortho-formylation of phenols using chloroform in a basic solution.[2][3] While primarily for phenols, it can be applied to other electron-rich aromatic and heterocyclic compounds.[2]
-
Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically targeting phenols and anilines.
-
Oxidation of the 2-methyl group: A common and often effective alternative is the oxidation of the methyl group of 2-methylquinoline to an aldehyde using oxidizing agents like selenium dioxide (SeO₂).
Q2: What are the main challenges in the direct formylation of the 2-methylquinoline ring?
A2: The main challenges include:
-
Regioselectivity: The Vilsmeier-Haack reaction can potentially occur at electron-rich positions on the quinoline ring or at the active methyl group.[4] Controlling the site of formylation can be difficult.
-
Low Yields: Classical formylation reactions like the Reimer-Tiemann and Duff reactions are often associated with low to moderate yields, especially with less activated substrates.
-
Harsh Reaction Conditions: Some formylation methods require harsh conditions, which can lead to the decomposition of starting materials or products and the formation of side products.
-
Side Product Formation: In the Vilsmeier-Haack reaction, the use of POCl₃ can lead to the formation of chlorinated byproducts. For instance, the reaction with 4-hydroxyquinaldines can yield a mixture of 4-chloro-3-formyl-2(vinyl-1-ol)quinoline, 4-hydroxy-3-formyl quinaldine, and 4-chloroquinaldine.
Q3: Is oxidation of the methyl group a better alternative to direct formylation?
A3: Oxidation of the 2-methyl group is a highly viable and often preferred alternative for the synthesis of 2-formylquinoline. This method can offer good yields and avoids the regioselectivity issues associated with direct ring formylation. Selenium dioxide is a commonly used reagent for this transformation, providing the desired aldehyde in good yields.
Troubleshooting Guides
Vilsmeier-Haack Reaction
Issue: Low or no yield of the desired formylated product.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven-dried and reagents (DMF, POCl₃) are anhydrous. Prepare the reagent in situ just before use. |
| Low Reactivity of 2-Methylquinoline | The quinoline ring may not be sufficiently electron-rich for efficient formylation. Consider increasing the reaction temperature or using a more potent Vilsmeier reagent (e.g., prepared with oxalyl chloride instead of POCl₃). However, be aware that harsher conditions may increase side product formation. |
| Incorrect Stoichiometry | Optimize the molar ratio of 2-methylquinoline to the Vilsmeier reagent. An excess of the reagent may be necessary, but can also lead to more byproducts. |
Issue: Formation of multiple products and difficulty in purification.
| Potential Cause | Troubleshooting Suggestion |
| Lack of Regioselectivity | As formylation can occur on the ring or the methyl group, careful analysis of the product mixture is required.[4] Modifying reaction conditions (temperature, solvent) may influence the regioselectivity. For formylation of substituted acetanilides to yield 2-chloro-3-formylquinolines, electron-donating groups at the meta-position of the acetanilide can improve yields and reduce reaction times. |
| Formation of Chlorinated Byproducts | The use of POCl₃ can lead to chlorination of the quinoline ring, especially at elevated temperatures. Consider using alternative reagents for the Vilsmeier-Haack reaction that do not introduce a source of chlorine, or perform the reaction at a lower temperature. |
| Complex Product Mixture | The reaction of 4-hydroxyquinaldines with the Vilsmeier reagent is known to produce a mixture of products. Column chromatography is often necessary for the separation of these products. |
Oxidation of 2-Methylquinoline to 2-Formylquinoline
Issue: Incomplete conversion of 2-methylquinoline.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Oxidizing Agent | Ensure the correct stoichiometry of the oxidizing agent (e.g., selenium dioxide). A slight excess may be required for complete conversion. |
| Suboptimal Reaction Conditions | The choice of solvent and reaction temperature is crucial. For selenium dioxide oxidation, solvents like dioxane or xylene are often used at reflux temperatures. |
| Deactivation of Oxidizing Agent | Selenium dioxide can be reduced to elemental selenium (a red precipitate). If a significant amount of red precipitate forms early in the reaction, it may indicate that the oxidant has been consumed. |
Issue: Over-oxidation to the carboxylic acid.
| Potential Cause | Troubleshooting Suggestion |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction to prevent further oxidation of the aldehyde to the carboxylic acid. |
| Excessive Amount of Oxidizing Agent | Use a stoichiometric amount or a slight excess of the oxidizing agent. A large excess can promote over-oxidation. |
Quantitative Data Summary
| Reaction | Substrate | Reagents | Conditions | Product | Yield | Reference |
| Vilsmeier-Haack Cyclization | o-methyl acetanilide | POCl₃, DMF | 80-90 °C, 6-8 hours | 2-Chloro-8-methyl-3-formyl Quinoline | 63% | [5][6] |
| Vilsmeier-Haack Cyclization | Acetanilide | POCl₃, DMF | 80-100 °C, 4-16 hours | 2-Chloro-3-formyl-quinoline | 62.82% | [6][7] |
| Vilsmeier-Haack Reaction | 4-hydroxyquinaldines | POCl₃, DMF | 100 °C, 15-20 hours | 4-chloro-3-formyl-2(vinyl-1-ol)quinoline | Good yields | |
| Oxidation | 2-methylquinoline | SeO₂ | Dioxane, reflux | 2-Formylquinoline | 87% | [8] |
| Oxidation | 8-methylquinoline | SeO₂ | - | 8-Formylquinoline | 49% | [9] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Cyclization for 2-Chloro-3-formyl-8-methyl Quinoline[7]
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a drying tube and cooled to 0°C, add 5 mL of dimethylformamide (DMF). To this, slowly add 18 mL of phosphorus oxychloride (POCl₃) dropwise with stirring.
-
Reaction with Acetanilide: To the prepared Vilsmeier reagent, add 4 grams of o-methyl acetanilide.
-
Reaction Conditions: After the addition, reflux the reaction mixture for 6-8 hours using an air condenser, maintaining the temperature between 80-90°C.
-
Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a 4N NaOH solution.
-
Isolation and Purification: Filter the resulting precipitate, wash it with water, and dry it. Further purification can be achieved by recrystallization.
Protocol 2: Oxidation of 2-Methylquinoline with Selenium Dioxide[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline in a suitable solvent such as dioxane.
-
Addition of Oxidant: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and filter off the precipitated elemental selenium.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-formylquinoline.
Visualizations
Caption: General workflow for the Vilsmeier-Haack formylation of 2-methylquinoline.
Caption: Workflow for the oxidation of 2-methylquinoline to 2-formylquinoline.
Caption: Logical relationship of challenges and solutions in 2-methylquinoline formylation.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemijournal.com [chemijournal.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [esirc.emporia.edu]
Technical Support Center: Optimizing Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common quinoline synthesis methodologies.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you may encounter during quinoline synthesis, organized by reaction type.
General Issues
Q1: My quinoline synthesis is resulting in a very low yield. What are the common contributing factors?
A1: Low yields in quinoline synthesis can arise from several general issues applicable across different named reactions. Key areas to investigate include:
-
Substrate Reactivity: The electronic and steric properties of your starting materials significantly influence the reaction rate. For instance, anilines bearing electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more challenging.[1]
-
Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1][2] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]
-
Catalyst Choice: The selection of an acid or base catalyst is critical and highly dependent on the specific substrates. An inappropriate catalyst may fail to promote the reaction or may encourage the formation of side products.[1]
-
Presence of Water: In many acid-catalyzed syntheses, water produced during the reaction can inhibit the process. The use of anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]
Skraup Synthesis
Q2: My Skraup synthesis is extremely exothermic and difficult to control. How can I manage this?
A2: The Skraup synthesis is notoriously vigorous.[3] To moderate the reaction's exothermicity, consider the following preventative measures:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial for controlling the reaction's intensity.[3][4] It is thought to act as an oxygen carrier, allowing the oxidation to occur more smoothly.[4][5]
-
Controlled Reagent Addition: Add reagents in the correct sequence: aniline, ferrous sulfate, glycerol, and then slowly and carefully add concentrated sulfuric acid while cooling the reaction vessel.[5]
-
Gradual Heating: Initiate the reaction by heating the mixture gently. Once the reaction begins (often indicated by boiling), remove the heat source. The exothermic nature of the reaction should sustain it for a period. Reapply heat only after the initial exotherm has subsided to ensure the reaction goes to completion.[3][5]
Q3: I am observing significant tar formation in my Skraup synthesis. What causes this and how can it be minimized?
A3: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions, which can cause polymerization of reactants and intermediates.[3] To minimize tarring:
-
Employ a Moderator: As with controlling the exothermicity, ferrous sulfate can help to manage the reaction rate and reduce charring.[3]
-
Optimize Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction and control of the exothermic phase are key.[3]
-
Purification: The crude product is often a dark, tarry residue.[3] Steam distillation is a common and effective method to separate the volatile quinoline product from the non-volatile tar.[3][5]
Doebner-von Miller Synthesis
Q4: My Doebner-von Miller reaction is producing a large amount of polymeric material, leading to low yields. How can I prevent this?
A4: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[3][6] To address this:
-
Use a Biphasic System: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization and increase the yield of the quinoline product.[6][7]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[7]
-
In Situ Generation of the Carbonyl Compound: Generating the α,β-unsaturated carbonyl compound within the reaction mixture can also help to control its concentration and reduce polymerization.[7]
Q5: I am using a substituted aniline in my Doebner-von Miller reaction and getting a very low yield. What might be the issue?
A5: The electronic properties of the substituents on the aniline ring can significantly impact the reaction's success. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[8] In such cases, exploring modified procedures may be necessary.
Combes Synthesis
Q6: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A6: The formation of regioisomers is a known challenge in the Combes synthesis when using unsymmetrical β-diketones.[9] The regioselectivity is influenced by both steric and electronic effects.[9] Increasing the steric bulk of the substituents on the diketone can favor the formation of one regioisomer over the other.[9] Additionally, the electronic nature of the substituents on the aniline can also direct the cyclization.[9]
Friedländer Synthesis
Q7: My Friedländer synthesis is giving a low yield. What are the first things I should check?
A7: Low yields in the Friedländer synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 2-aminoaryl aldehyde/ketone or the methylene-containing compound can interfere with the reaction.
-
Catalyst Selection: The choice of acid or base catalyst is crucial and substrate-dependent.[10] Various catalysts, including Brønsted acids, Lewis acids, and heterogeneous catalysts, have been employed.[10][11]
-
Reaction Conditions: The reaction may require heating to proceed efficiently.[10] However, some modern catalytic systems can facilitate the reaction under milder conditions.[10] Ensure that the reaction time is sufficient for completion.
-
Availability of Starting Materials: A significant limitation of the Friedländer synthesis is the availability of the required 2-aminoaryl aldehyde or ketone starting materials, which may themselves require multi-step synthesis.[9]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data to aid in the optimization of quinoline synthesis reactions.
Table 1: Effect of Catalyst on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| 2-Aminobenzophenone | Ethyl Acetoacetate | Yb(OTf)₃ | 110°C, 2h | 95 |
| 2-Aminobenzophenone | Acetylacetone | p-TsOH | Reflux, 4h | 92 |
| 2-Amino-5-chlorobenzophenone | Dimedone | InCl₃ | 80°C, 1.5h | 96 |
| 2-Aminoacetophenone | Cyclohexanone | H₂SO₄/SiO₂ | 120°C, 3h | 88 |
| 2-Aminobenzaldehyde | Malononitrile | None | Water, 70°C, 3h | 97[12] |
Note: Yields are highly substrate and condition dependent. This table provides illustrative examples.
Table 2: Comparison of Conditions for Skraup Synthesis
| Aniline Derivative | Key Conditions | Yield (%) |
|---|---|---|
| Aniline | H₂SO₄, Glycerol, Nitrobenzene | ~70-80%[13] |
| Aniline | H₂SO₄, Glycerol, Nitrobenzene, FeSO₄ | 84-91% |
| m-Toluidine | H₂SO₄, Glycerol, As₂O₅ | 75% |
| p-Ethoxyaniline | H₂SO₄, Glycerol, p-Nitrophenol | 60% |
Note: The use of a moderator like FeSO₄ generally improves yields and safety.
Experimental Protocols
Below are detailed methodologies for key quinoline synthesis reactions.
Protocol 1: Moderated Skraup Synthesis of Quinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[3]
-
Acid Addition: With constant stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel.[3]
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask.[3]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction is complete.[3]
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.[3]
-
Purification: Purify the crude quinoline by steam distillation to separate it from non-volatile tars.[5] Extract the distillate with an organic solvent, dry the organic layer, and purify further by distillation under reduced pressure.[1]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.[3]
-
Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.[3]
-
Reaction: Heat the reaction mixture under reflux for several hours.[3]
-
Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.[3]
-
Purification: The 2-methylquinoline product can be purified by steam distillation.[7]
Protocol 3: Combes Synthesis of a 2,4-Dimethylquinoline
-
Reaction Setup: In a fume hood, place aniline and acetylacetone in a round-bottom flask.[3]
-
Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.[3]
-
Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.[3]
-
Reaction: Gently heat the reaction mixture for a short period.[3]
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.[3]
Protocol 4: Base-Catalyzed Friedländer Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent like ethanol (10 mL).[13]
-
Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol, 20 mol%).[13]
-
Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[13]
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.[13]
-
Purification: The residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure quinoline product.[13]
Visualizations
Experimental and logical Workflows
Caption: A general troubleshooting workflow for addressing low yields in quinoline synthesis.
Caption: Experimental workflow for the moderated Skraup synthesis.
Signaling Pathways Involving Quinolines
Many quinoline derivatives exhibit potent biological activity, particularly as anticancer and antimalarial agents.
Anticancer Mechanisms:
Quinoline-based compounds can inhibit key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These include the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are often activated by receptor tyrosine kinases like c-Met, VEGFR, and EGFR.[3]
Caption: Inhibition of key cancer signaling pathways by quinoline derivatives.
Antimalarial Mechanism of Action:
Quinolines, such as chloroquine and quinine, are effective antimalarial drugs that interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[1][14]
Caption: Mechanism of action of quinoline antimalarials.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 6. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 7. Quinine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of 2-Methylquinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity often encountered with 2-methylquinoline derivatives in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-methylquinoline derivative showing low or no reactivity in a condensation reaction?
A1: The low reactivity of 2-methylquinoline derivatives, particularly the 2-methyl group (quinaldine), often stems from a combination of electronic and steric factors. The methyl group at the 2-position can experience steric hindrance, impeding the approach of reactants.[1] Electronically, the acidity of the methyl protons is crucial for reactions like aldol or Knoevenagel condensations, and this can be influenced by other substituents on the quinoline ring.
Q2: I am observing very slow reaction rates and low yields. What are the initial troubleshooting steps?
A2: For slow or incomplete reactions, consider the following adjustments:
-
Increase Reaction Temperature: Many reactions involving 2-methylquinoline derivatives require thermal energy to proceed at a practical rate. Utilizing a Dean-Stark apparatus can also be beneficial to remove water and drive the reaction equilibrium forward.[1]
-
Optimize Catalyst Loading: An insufficient amount of catalyst is a common issue. Try increasing the loading of your base or acid catalyst.[1]
-
Use a Stronger Base: If you are performing a reaction that requires deprotonation of the 2-methyl group, the base you are using may not be strong enough. Consider switching to a stronger base such as lithium diisopropylamide (LDA) or sodium hydride (NaH).[1]
-
Check Solvent Suitability: Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, you may need to use a co-solvent or switch to a different solvent altogether.[1]
Q3: How do substituents on the quinoline ring affect the reactivity of the 2-methyl group?
A3: Substituents on the quinoline ring have a significant electronic influence on the reactivity of the 2-methyl group.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -F) can decrease the electron density of the quinoline ring.[2][3] This can sometimes enhance the acidity of the 2-methyl protons, potentially aiding in deprotonation for certain reactions. However, in other contexts, EWGs can destabilize intermediates.[2]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups increase the electron density at the nitrogen atom, which can favor coordination with metal catalysts and enhance the stability of reaction intermediates, thereby increasing catalytic activity.[2][3]
Q4: I am attempting a Knoevenagel condensation with a 2-methylquinoline derivative and an aldehyde, but the yield is poor. What can I do?
A4: For low yields in Knoevenagel condensations, consider the following:
-
Catalyst Choice: Weak bases like piperidine or pyridine are commonly used. Ensure your catalyst is not degraded. In some cases, a more effective catalyst system may be required.[1][4]
-
Active Methylene Compound: The acidity of your active methylene compound is critical for efficient deprotonation by a weak base.[4]
-
Reaction Conditions: As mentioned earlier, increasing the temperature and using a Dean-Stark trap to remove the water byproduct can significantly improve yields.[1]
Q5: Are there any alternative methods to activate the 2-methyl group for C-C bond formation?
A5: Yes, several strategies can be employed to activate the 2-methyl group:
-
Transition Metal Catalysis: Palladium-catalyzed reactions, such as aza-Wacker oxidative cyclization, have been used for the synthesis of 2-methylquinolines and can be adapted for further functionalization.[5] Platinum nanoparticles supported on alumina (Pt/Al₂O₃) have been used for the α-alkylation of 2-methylquinoline with alcohols.[6]
-
Iodine Catalysis: Molecular iodine in combination with an oxidant like TBHP can be used for the functionalization of the C(sp³)–H bonds of 2-methylquinolines.[7]
-
Borrowing Hydrogen Pathway: Some catalyst systems, like Pt/Al₂O₃, operate via a "borrowing hydrogen" mechanism where an alcohol is temporarily oxidized to an aldehyde, which then undergoes a condensation reaction with the 2-methylquinoline.[6]
Troubleshooting Guide for Common Reactions
| Problem | Potential Cause | Troubleshooting Suggestion | Relevant Reaction(s) |
| Low or No Product Yield | Weak base unable to deprotonate the 2-methyl group. | Use a stronger base like LDA or NaH.[1] | Aldol Condensation, Knoevenagel Condensation |
| Insufficient catalyst loading. | Increase the amount of base or acid catalyst.[1] | General | |
| Low reaction temperature. | Increase the reaction temperature; consider using a Dean-Stark apparatus.[1] | Condensation Reactions | |
| Poor solubility of reactants. | Use a co-solvent or switch to a more suitable solvent (e.g., DCM, THF, DMF).[1] | General | |
| Side Product Formation | Michael addition of the active methylene compound to the Knoevenagel product. | Monitor the reaction closely and stop it once the desired product is formed. | Knoevenagel Condensation |
| Self-condensation of the enolizable partner. | Add the aldehyde slowly to the solution of the enolate at a low temperature.[1] | Aldol Condensation | |
| Incomplete Reaction | Steric hindrance from the 2-methyl group. | Increase the reaction temperature or use a less sterically hindered enolate.[1] | Aldol Condensation |
| Deactivation by electron-withdrawing groups on the quinoline ring. | Employ a more potent catalytic system, such as a transition metal catalyst.[3] | General |
Experimental Protocols
General Protocol for Knoevenagel Condensation of a 2-Methylquinoline Derivative with an Aldehyde
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the 2-methylquinoline derivative (1.0 eq) and the aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., toluene, ethanol).[1][8]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (2-3 drops) or ammonium acetate (0.1-0.2 eq).[8]
-
Reaction: Heat the mixture to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 8 hours.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration and wash with a cold solvent.[8] If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography or recrystallization.[8]
Protocol for Activation of the 2-Methyl Group using a Strong Base (Aldol-type Reaction)
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-methylquinoline derivative in a dry, aprotic solvent (e.g., THF).
-
Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. Slowly add a solution of a strong base, such as LDA (1.1 eq), and stir for 30-60 minutes to allow for the formation of the anion.
-
Electrophile Addition: Slowly add the electrophile (e.g., an aldehyde or ketone) to the solution at -78 °C.
-
Reaction: Allow the reaction to stir at low temperature for a specified time, monitoring by TLC. The reaction may need to be slowly warmed to room temperature.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Navigating the Synthesis of Substituted Quinolines: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of substituted quinolines. From managing highly exothermic reactions to overcoming purification hurdles, this resource offers practical solutions and detailed protocols to ensure a smooth transition from laboratory to larger-scale production.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of substituted quinolines, presented in a user-friendly question-and-answer format.
Issue 1: Decreased Yield Upon Scale-Up
Q1: We are observing a significant drop in yield when scaling up our quinoline synthesis from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?
A significant decrease in yield during scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.[1]
-
Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation.[1] Inadequate heat removal can also cause thermal runaway, leading to the degradation of both reactants and products.[1]
-
Troubleshooting:
-
Improve Agitation: Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure better homogeneity.
-
Optimize Reagent Addition: Implement a controlled addition profile for reagents using a syringe pump or dropping funnel to manage the reaction exotherm and maintain a consistent temperature.[1]
-
Enhance Heat Transfer: Utilize a jacketed reactor with a cooling system and ensure an adequate flow rate of the heat transfer fluid.
-
-
-
Changes in Reaction Kinetics: The surface-area-to-volume ratio decreases as the scale increases, which can affect phase boundaries and mass transfer, thereby influencing reaction kinetics.
-
Troubleshooting:
-
Re-optimize Reaction Parameters: Systematically re-evaluate key parameters such as temperature, concentration, and catalyst loading at the new scale.
-
-
Issue 2: Exothermic Runaway Reactions, Especially in Skraup Synthesis
Q2: Our Skraup synthesis reaction is extremely vigorous and difficult to control on a larger scale. What measures can we take to manage this exotherm?
The Skraup reaction is notoriously exothermic and can pose significant safety risks during scale-up.[2]
-
Immediate Actions for a Runaway Reaction:
-
If possible and safe, immerse the reaction flask in an ice-water bath for rapid cooling.
-
Be prepared for a sudden increase in pressure and ensure appropriate venting is in place.
-
Always use a blast shield in front of the reaction setup.
-
-
Preventative Measures:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and crucial step to moderate the reaction's exothermicity.[2]
-
Controlled Reagent Addition: Ensure the correct order of reagent addition: aniline, ferrous sulfate, glycerol, followed by the slow and careful addition of sulfuric acid with cooling.[2]
-
Gradual Heating: Gently heat the mixture to initiate the reaction. Once the reaction begins to boil, remove the external heat source, as the exotherm should sustain the reaction. Reapply heat only after the initial vigorous phase has subsided.[2]
-
Issue 3: Formation of Side Products and Impurities
Q3: We are observing the formation of new and increased levels of impurities in our large-scale quinoline synthesis. How can we identify and minimize these?
The appearance of new impurities on scale-up is often related to longer reaction times, localized high temperatures, or increased sensitivity to air and moisture.[1]
-
Common Side Reactions and Solutions:
-
Tar Formation (Skraup and Doebner-von Miller): This is often due to the polymerization of intermediates under harsh acidic and high-temperature conditions.
-
Aldol Condensation (Friedländer): Self-condensation of ketone starting materials can be a significant side reaction under alkaline conditions.
-
Solution: Employ a strong, non-nucleophilic base to quantitatively form the enolate of one ketone before it can self-condense. Carefully control the reaction temperature and the rate of base addition.
-
-
Regioisomer Formation (Combes): The use of unsymmetrical β-diketones can lead to a mixture of regioisomers.
-
Solution: The choice of acid catalyst and solvent can influence regioselectivity. Experimenting with different acids, such as polyphosphoric acid instead of sulfuric acid, may alter the product ratio.[5]
-
-
-
In-Process Controls (IPCs):
-
Implement regular monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). This will help in understanding when and under what conditions impurities are formed, allowing for timely intervention.[1][6]
-
Issue 4: Purification and Isolation Challenges
Q4: We are facing difficulties in purifying our substituted quinoline product at a larger scale. What are the recommended scalable purification techniques?
Purification can be a significant bottleneck in the scale-up process. The choice of method depends on the physical state of the product and the nature of the impurities.
-
For Solid Products:
-
Recrystallization: This is a highly scalable and economical method for purifying solid materials. A thorough solvent screening is crucial to identify a system that provides good recovery and effectively removes impurities. Controlled crystallization, including cooling rate and seeding, is key to obtaining a consistent crystalline form.[1]
-
-
For Liquid Products or to Remove Tarry Byproducts:
-
Chromatography:
-
While highly effective for achieving high purity, scaling up column chromatography can be challenging and costly. It is often used as a final polishing step or for the purification of high-value compounds. For basic quinoline derivatives that may decompose on acidic silica gel, consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up quinoline synthesis? A1: Many traditional quinoline syntheses, such as the Skraup reaction, are highly exothermic and use strong acids and oxidizing agents. A thorough risk assessment is crucial before any scale-up.[8] Key safety measures include:
-
Ensuring adequate cooling capacity and a robust temperature control system.
-
Implementing controlled addition of reagents.
-
Using appropriate personal protective equipment (PPE).
-
Having emergency procedures in place for thermal runaway events.
Q2: How do I choose the right synthetic route for my target substituted quinoline at scale? A2: The choice of synthesis depends on the desired substitution pattern, availability and cost of starting materials, and the scalability of the reaction.
-
Skraup Synthesis: Suitable for simple, unsubstituted quinolines but can be hazardous and low-yielding.[9]
-
Doebner-von Miller Synthesis: More versatile than the Skraup, allowing for a wider range of substituents.[9]
-
Combes Synthesis: Effective for producing 2,4-disubstituted quinolines.[5][9]
-
Friedländer Synthesis: A versatile method for synthesizing a variety of substituted quinolines, often with good yields.[9][10]
-
Gould-Jacobs Reaction: Particularly useful for the synthesis of 4-hydroxyquinolines.[11]
Q3: What analytical techniques are essential for monitoring the progress and purity of a scaled-up quinoline synthesis? A3: In-process controls are vital for a successful scale-up. Commonly used techniques include:
-
TLC and HPLC: For monitoring the consumption of starting materials and the formation of the product and byproducts.[1]
-
GC: Useful for analyzing volatile components.[1]
-
NMR and Mass Spectrometry (MS): For structural confirmation of the final product and identification of impurities.
Data Presentation
Table 1: Comparison of Parameters for Laboratory vs. Pilot Scale Quinolin-2-one Synthesis
| Parameter | Laboratory Scale (10g) | Pilot Scale (500g) | Rationale for Change on Scale-Up |
| Reactant A | 10.0 g | 500.0 g | Direct scale-up of mass. |
| Reactant B | 1.2 equivalents | 1.1 equivalents | Improved control over addition may allow for a slight reduction in excess reagent, improving process economy and reducing downstream impurities. |
| Catalyst Loading | 2 mol% | 1.5 mol% | Catalyst efficiency can sometimes improve with better mixing at a larger scale, allowing for a reduction in loading.[1] |
| Solvent Volume | 100 mL | 4.0 L | Increased to maintain a manageable concentration and allow for effective stirring and heat transfer.[1] |
| Reaction Temperature | 80 °C (oil bath) | 75-80 °C (jacketed reactor) | A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.[1] |
| Reagent Addition | Added in one portion | Added over 1 hour via addition funnel | Controlled addition to manage the exotherm and prevent localized high concentrations. |
| Reaction Time | 4 hours | 6 hours | Longer reaction times may be required to ensure complete conversion due to mass transfer limitations. |
| Work-up | Quench with water, extract with ethyl acetate | Quench with a calculated amount of water, phase split, and extract | At a larger scale, a proper phase split is more efficient than multiple small extractions. |
| Purification | Flash column chromatography | Recrystallization from a suitable solvent system | Recrystallization is a more scalable and economical purification method for large quantities of solid material.[1] |
| Typical Yield | 85% | 70-75% | A slight decrease in yield is common on scale-up, but significant drops indicate process control issues. |
Table 2: Comparison of Purification Techniques for Quinolines
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source |
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, followed by vacuum distillation (110-114°C at 14 mmHg) | High (not specified) | 84-91 | [7] |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, followed by neutralization | 90-92 (one cycle), 98-99 (multiple cycles) | Not specified | [7] |
| Crystallization | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [7] |
| Extraction | Coal Tar Wash Oil | Ammonium hydrogen sulfate, toluene, distillation | >97 | 82 | [7] |
Experimental Protocols
Detailed Methodology: Gram-Scale Friedländer Synthesis of 2-Phenylquinoline-7-Carboxylic Acid
This one-pot protocol is scalable and utilizes inexpensive reagents.[10]
-
Materials:
-
o-nitroarylcarbaldehyde
-
Ketone/aldehyde
-
Iron powder
-
Aqueous hydrochloric acid
-
Potassium hydroxide
-
-
Procedure:
-
Combine the o-nitroarylcarbaldehyde and the ketone/aldehyde in a suitable reaction vessel.
-
Add iron powder and a catalytic amount of aqueous hydrochloric acid. This will facilitate the in situ reduction of the nitro group to an amine.
-
The resulting amine will then undergo condensation with the carbonyl compound.
-
Add potassium hydroxide to catalyze the cyclization to the quinoline.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Detailed Methodology: Large-Scale Skraup Synthesis of Quinoline
This protocol includes modifications to control the exothermic nature of the reaction.
-
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (moderator)
-
Nitrobenzene (oxidizing agent)
-
-
Procedure:
-
In a large, appropriately sized reactor equipped with a robust mechanical stirrer, reflux condenser, and an addition funnel, charge the aniline, glycerol, and ferrous sulfate heptahydrate.
-
With vigorous stirring and external cooling (e.g., an ice bath), slowly add the concentrated sulfuric acid through the addition funnel at a rate that maintains a manageable internal temperature.
-
Once the acid addition is complete, add the nitrobenzene.
-
Gently heat the mixture to initiate the reaction. Be prepared to remove the heat source as the reaction becomes exothermic.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Perform steam distillation to separate the quinoline from the tarry residue.
-
The quinoline can be further purified by extraction from the distillate followed by vacuum distillation.
-
Visualizations
Caption: Troubleshooting workflow for decreased yield upon scale-up.
Caption: Control strategies for exothermic Skraup synthesis.
Caption: Strategies for minimizing common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Reactions in Skraup Synthesis of Quinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the highly exothermic Skraup synthesis of quinolines. Our aim is to facilitate safer and more efficient experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the Skraup synthesis so exothermic and potentially hazardous?
The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. The primary source of the strong exotherm is the dehydration of glycerol to acrolein, which is catalyzed by concentrated sulfuric acid.[1][2][3] This reaction, coupled with the subsequent condensation and oxidation steps, can release a significant amount of heat, leading to a rapid increase in temperature and pressure if not properly controlled.[4][5] The reaction has a reputation for being violent and can sometimes get out of control, leading to loss of material.[4][6]
Q2: What is the role of ferrous sulfate (FeSO₄) in the reaction?
Ferrous sulfate is a crucial moderator added to control the violent nature of the Skraup reaction.[2][7] It is believed to function as an oxygen carrier, which extends the reaction over a longer period, thus preventing it from proceeding too violently.[4][5] The addition of ferrous sulfate allows for the use of larger quantities of reactants with greater safety.[4]
Q3: Are there alternatives to nitrobenzene as an oxidizing agent to reduce the reaction's vigor?
Yes, while nitrobenzene is a common oxidizing agent, it contributes to the reaction's violence.[1][4] Arsenic acid has been used as a substitute and is known to result in a less violent reaction.[6] However, arsenic compounds are toxic and require careful handling and disposal. Boric acid has also been explored to moderate the reaction, though it may lead to lower yields.[4] Some modern modifications of the Skraup synthesis have even been developed to proceed without an external oxidizing agent, relying on the sulfuric acid at high temperatures or using pressure tubes.[8][9]
Q4: Can the order of reagent addition impact the reaction's safety and outcome?
Absolutely. The correct order of reagent addition is critical for controlling the reaction. It is important to mix the aniline, glycerol, and ferrous sulfate before the slow and careful addition of concentrated sulfuric acid.[4] Adding the sulfuric acid before the ferrous sulfate can cause the reaction to start immediately and uncontrollably.[4]
Troubleshooting Guide
Issue: The reaction is proceeding too violently or shows signs of a runaway reaction.
| Potential Cause | Recommended Solution |
| Rapid initial heating | Begin by heating the mixture gently. Once the reaction starts to boil, the heat source should be removed as the exothermic nature of the reaction will sustain boiling for 30-60 minutes. Reapply heat only after this initial vigorous phase has subsided.[4][10] |
| Incorrect reagent addition | Ensure the reagents are added in the proper sequence: aniline, ferrous sulfate, glycerol, and then a slow, controlled addition of sulfuric acid, preferably with cooling.[4][10] |
| Absence of a moderator | The inclusion of ferrous sulfate (FeSO₄) is highly recommended to moderate the reaction's exothermicity.[4][7] |
| Insufficient cooling capacity | Have an ice-water bath ready to immerse the reaction flask if the temperature rises too quickly. For larger scale reactions, more robust cooling systems may be necessary.[10] A wet towel can be placed over the upper part of the flask as an additional cooling measure if the reaction proceeds too violently at the beginning.[4] |
Issue: Low yield of the desired quinoline product.
| Potential Cause | Recommended Solution |
| Incomplete reaction | Ensure the reaction is refluxed for a sufficient amount of time (e.g., 3-5 hours) after the initial exothermic phase has passed to drive the reaction to completion.[4][10] |
| Excessive tar formation | Tar formation is a common side reaction due to the polymerization of acrolein.[10][11] Controlling the reaction temperature by using a moderator like ferrous sulfate and employing gradual heating can minimize this.[7][11] |
| Substituent effects on the aniline | Electron-withdrawing groups on the aniline ring can deactivate it, making the cyclization step more difficult and leading to lower yields. Harsher reaction conditions may be required in these cases.[10] |
| Losses during workup | The viscous, tarry reaction mixture can make product isolation challenging.[7][12] Efficient extraction methods, such as steam distillation, are often necessary to separate the quinoline from the tar.[4][5][13] |
Experimental Protocols
Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
This protocol is adapted from Organic Syntheses.[4]
Reactants and Quantities:
| Reactant | Molecular Weight ( g/mol ) | Amount (moles) | Amount (grams) | Amount (mL) |
| Aniline | 93.13 | 2.5 | 233 | 228 |
| Glycerol (anhydrous) | 92.09 | 7.2 | 660 | 528 |
| Sulfuric Acid (conc.) | 98.08 | - | 300 | - |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | 278.01 | - | 30 | - |
| Nitrobenzene | 123.11 | 1.5 | 185 | 154 |
Procedure:
-
In a 5-liter round-bottom flask equipped with a reflux condenser, add 233 g (2.5 moles) of aniline, 660 g (7.2 moles) of anhydrous glycerol, 30 g of ferrous sulfate heptahydrate, and 185 g (1.5 moles) of nitrobenzene.
-
Mix the contents of the flask thoroughly.
-
Slowly and with constant swirling, add 300 g of concentrated sulfuric acid.
-
Gently heat the mixture with a free flame. As soon as the liquid begins to boil, remove the flame. The heat from the reaction should be sufficient to keep the mixture boiling for 30-60 minutes.
-
If the reaction becomes too violent, a wet towel can be placed over the upper part of the flask to aid the condenser.
-
After the initial boiling has ceased, continue to boil the mixture for five hours.
-
Allow the mixture to cool to approximately 100°C and then transfer it to a larger flask for steam distillation.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Steam distill the mixture to separate the quinoline from the tarry residue.
-
The crude quinoline is then purified by a second steam distillation after removal of any unreacted aniline via diazotization.
Logical Workflow for Troubleshooting Exothermic Reactions
Caption: Troubleshooting workflow for managing exothermic events in Skraup synthesis.
References
- 1. iipseries.org [iipseries.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 13. Sciencemadness Discussion Board - Skraup Reaction- Preferred Workup? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Greener Synthesis of Quinoline Derivatives
Welcome to the technical support center for alternative, greener synthesis routes for quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to more environmentally benign synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using greener synthesis routes for quinoline derivatives compared to traditional methods like Skraup or Friedländer synthesis?
A1: Greener synthesis routes offer several significant advantages over traditional methods.[1][2] These include:
-
Reduced Environmental Impact: They often utilize less hazardous solvents like water and ethanol, or even solvent-free conditions, minimizing the generation of toxic waste.[1][3]
-
Increased Energy Efficiency: Techniques like microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to lower energy consumption.[1][4][5]
-
Improved Safety: By avoiding harsh reagents and high temperatures associated with traditional methods, greener approaches can offer a safer laboratory environment.[1]
-
Higher Yields and Purity: Many green methods report higher product yields and improved purity, which can simplify downstream purification processes.[1][4]
-
Catalyst Reusability: The use of heterogeneous nanocatalysts or recyclable catalysts is a key feature of many green syntheses, reducing costs and waste.[6][7]
Q2: I am considering microwave-assisted synthesis for my quinoline derivatives. What are the critical parameters I need to control?
A2: For successful microwave-assisted quinoline synthesis, the following parameters are crucial:
-
Solvent Choice: Polar solvents such as DMF, DMSO, and ethanol are commonly used as they couple effectively with microwave irradiation.[5] Solvent-free ("neat") conditions are also a very green and effective option.[5]
-
Temperature Control: It is more critical to control the reaction temperature than the power output. Modern microwave reactors allow for precise temperature monitoring, which is key for reproducibility.[5]
-
Power Setting: A typical power setting for these syntheses ranges between 100W and 300W.[5]
-
Reaction Time: Microwave synthesis significantly shortens reaction times, often to a matter of minutes.[4][5] Close monitoring via TLC is recommended to avoid product decomposition.
Q3: Can I use a domestic microwave for these chemical syntheses?
A3: It is strongly advised not to use a domestic microwave oven for chemical synthesis. These appliances lack the necessary controls for temperature and pressure, which can lead to poor reproducibility and significant safety hazards, especially when working with flammable organic solvents.[5] Dedicated scientific microwave reactors are equipped with the required safety features and precise parameter control.[5]
Q4: My ultrasound-assisted quinoline synthesis is giving low yields. What are some potential causes and solutions?
A4: Low yields in ultrasound-assisted synthesis can stem from several factors:
-
Inefficient Energy Transfer: Ensure the reaction vessel is correctly positioned in the ultrasonic bath for optimal energy absorption.
-
Incorrect Solvent: The choice of solvent can influence the efficiency of cavitation. Experiment with different green solvents to find the optimal medium for your specific reaction.
-
Temperature Fluctuations: Monitor and control the temperature of the ultrasonic bath, as excessive heat can lead to side reactions or product degradation.
-
Substrate Reactivity: The electronic properties of your starting materials can affect their reactivity. You may need to adjust the reaction time or catalyst concentration accordingly.
Q5: What are some examples of green catalysts for quinoline synthesis, and how can I handle their recovery and reuse?
A5: A variety of greener catalysts are employed in quinoline synthesis:
-
Nanocatalysts: These offer high surface area and catalytic activity.[6] For example, Fe3O4 nanoparticles have been used and can be recovered using an external magnet and reused multiple times without significant loss of activity.[7]
-
Solid Acid Catalysts: Amberlyst-15 is a reusable catalyst that can be filtered off after the reaction.[3]
-
Biocatalysts: Malic acid is an example of a biodegradable and environmentally friendly biocatalyst.[3]
-
Deep Eutectic Solvents (DES): Choline chloride/tin(II) chloride can act as both the solvent and catalyst and can be reused multiple times.[3]
Recovery typically involves simple filtration or magnetic separation, followed by washing and drying before reuse.
Troubleshooting Guides
Microwave-Assisted Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient absorption of microwaves.[5] | Add a small amount of a polar co-solvent (e.g., DMF, ethanol) to improve energy absorption.[5] |
| Low substrate reactivity.[5] | Increase the reaction temperature or prolong the irradiation time. Consider the effect of electron-donating or -withdrawing groups on your substrates.[5] | |
| Formation of Byproducts | Decomposition of reactants or products due to excessive heat.[5] | Lower the reaction temperature and shorten the irradiation time.[5] |
| Impurities in starting materials.[5] | Ensure the purity of your reactants and solvents.[5] | |
| Poor Reproducibility | Inconsistent sample positioning in the microwave cavity.[5] | Always place the reaction vessel in the same position for consistent energy absorption.[5] |
| Fluctuations in microwave power or temperature. | Use a dedicated scientific microwave reactor with precise parameter control. |
Ultrasound-Assisted Synthesis
| Issue | Potential Cause | Suggested Solution |
| Slow Reaction Rate | Insufficient ultrasonic power. | Ensure the ultrasonic bath is functioning correctly and at an appropriate power setting. |
| Poor mixing of reactants. | Mechanical stirring in conjunction with sonication can sometimes improve reaction rates. | |
| Product Degradation | Over-sonication or localized high temperatures. | Reduce the sonication time and monitor the bath temperature. Consider using a pulsed sonication mode if available. |
| Inconsistent Results | Variations in the volume or viscosity of the reaction mixture. | Maintain consistent reaction volumes and solvent systems to ensure uniform energy distribution. |
Quantitative Data Summary
The following tables summarize quantitative data for various greener synthesis routes for quinoline derivatives, allowing for easy comparison of their efficiency.
Table 1: Comparison of Greener Synthesis Methods for Quinolines
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | Ammonium acetate | Water | 100 | 10-15 min | 75-93 | [3] |
| Microwave-Assisted | Acetic Acid | Neat | 160 | 5 min | Excellent | [8] |
| Ultrasound-Assisted | SnCl2·2H2O | Water | N/A | 4-6 min | Excellent | [9][10] |
| Nanocatalyst | Fe3O4 NPs-cell | Water | Reflux | 2 h | 88-96 | [7] |
| Nanocatalyst | Co(0) and Cu(0) doped aerogels | Solvent-free | 50 | 2 h | 90-97 | [3] |
| Deep Eutectic Solvent | Choline chloride/tin(II) chloride | DES | 60 | 2 h | 68-96 | [3] |
| Green Solvent | p-TSA | Water | 90 | 2.5-3.5 h | 60-94 | [3] |
| Green Solvent | Ceric Ammonium Nitrate | Ethanol:Water | N/A | 10-40 min | 84-94 | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolone Derivatives[1]
-
Reactant Preparation: In a microwave-safe vessel, combine 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), and dimedone (1 mmol).
-
Solvent and Catalyst Addition: Add water as the solvent and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power level to maintain a temperature of 90°C for 2.5 to 3.5 hours.[1]
-
Work-up: After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.[1]
Protocol 2: Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones[10]
-
Reactant Preparation: In a suitable flask, dissolve 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and (un)substituted aromatic acid hydrazides.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath. Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) and temperature for 4 to 6 minutes.[10]
-
Work-up: Monitor the reaction by TLC until the starting material is consumed.
-
Purification: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 3: Nanocatalyst-Mediated Solvent-Free Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives[7]
-
Reactant and Catalyst Mixture: In a reaction vessel, mix pyruvic acid, 1-naphthylamine, and various benzaldehydes.
-
Catalyst Addition: Add 10 mg of the nanocatalyst.
-
Reaction Conditions: Heat the solvent-free mixture at 80°C for 30 minutes.[7]
-
Work-up and Purification: After the reaction is complete, the product can be isolated and purified using standard techniques.
Visualizations
Caption: Workflow for greener synthesis of quinoline derivatives.
Caption: Troubleshooting logic for quinoline synthesis experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of (2-Methylquinolin-6-yl)methanol and Structurally Similar Compounds for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities.[1] This guide provides a comparative analysis of (2-Methylquinolin-6-yl)methanol and structurally similar quinoline derivatives, offering insights into their potential therapeutic applications based on available experimental data from analogous compounds. While direct biological data for this compound is limited in publicly available literature, a review of related structures provides a strong foundation for predicting its activity profile and guiding future research. This report covers potential applications in oncology, infectious diseases, and other therapeutic areas.
Physicochemical Properties
A fundamental step in early drug discovery is the characterization of a compound's physicochemical properties, which influence its pharmacokinetic and pharmacodynamic profiles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C₁₁H₁₁NO | 173.21[2] | 2.1 |
| Mefloquine | C₁₇H₁₆F₆N₂O | 378.31 | 4.6 |
| Chloroquine | C₁₈H₂₆ClN₃ | 319.87 | 4.6 |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 1.9 |
Comparative Biological Activity
The quinoline nucleus is associated with a broad spectrum of biological activities. This section compares the reported activities of compounds structurally related to this compound.
Anticancer Activity
Numerous quinoline derivatives have been investigated for their potential as anticancer agents.[3] The cytotoxic effects are often evaluated using cell viability assays, such as the MTT assay, against various cancer cell lines.[4]
| Compound/Derivative Class | Cell Line(s) | IC₅₀ (µM) | Reference |
| 2-Arylquinoline derivatives | HeLa, PC3 | 8.3 - 34.34 | [4] |
| 4-Amino, 7-substituted-quinolines | MCF-7 | Potent (some twice to thrice as potent as doxorubicin) | [3] |
| N-alkylated, 2-oxoquinolines | HEp-2 | 49.01 - 77.67 (% inhibition) | [3] |
| 11-Anilino-6-methyl-6H-indolo[2,3-b]quinolines | HL-60 (TB), K-562, MOLT-4, RPMI-8226, SR | 0.11 - 0.78 | [3] |
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[1][5]
| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference |
| Novel quinoline derivatives | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [1][5] |
| Quinoline-hydrazone derivatives | E. coli, P. aeruginosa, E. faecium, S. aureus, K. pneumonia, A. baumanii | Moderate to good activity | [6] |
| 6-substituted-2-chloroquinoline-3-carbaldehyde derivatives | Gram-positive and Gram-negative bacteria | Not specified, but showed activity | [7] |
| Methanol extracts of various plants (for comparison) | Gram-positive and Gram-negative bacteria | 32 - 1024 | [8] |
Antimalarial Activity
The quinoline core is central to some of the most important antimalarial drugs. The in vitro activity is assessed against different strains of Plasmodium falciparum.[9][10]
| Compound/Derivative Class | P. falciparum Strain(s) | IC₅₀ (ng/mL) | Reference |
| 8-Quinolinamine analogs | D6, W2 | 180 - 450 (most potent series) | [9] |
| 6-Chloro-2-arylvinylquinolines | Dd2 (CQ-resistant) | 4.8 - 10.9 (most active) | [10] |
| Non-piperidine quinoline methanols | Mefloquine-resistant | Not specified, but active compounds identified | [11] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the comparative evaluation of chemical compounds.
Synthesis of Quinoline Derivatives
General Procedure for Friedländer Annulation:
A common method for synthesizing substituted quinolines is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).
-
A mixture of the 2-aminoaryl ketone (1 equivalent) and the α-methylene carbonyl compound (1.2 equivalents) is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A catalytic amount of an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium hydroxide, potassium carbonate) is added to the mixture.
-
The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13][14]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[15]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 24-72 hours.[14][15]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[16]
-
Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[16] The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Visualizations
General Synthetic Scheme for Quinolines
Caption: A simplified workflow for the synthesis of quinoline derivatives via the Friedländer annulation.
Experimental Workflow for In Vitro Cytotoxicity Screening
References
- 1. tandfonline.com [tandfonline.com]
- 2. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS - ProQuest [proquest.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimalarial, Antileishmanial, Antimicrobial, Cytotoxicity and Methemoglobin (MetHb) Formation Activities of New 8-Quinolinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bds.berkeley.edu [bds.berkeley.edu]
A Comparative Analysis of the Biological Activities of Methyl- vs. Chloro-Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. The nature and position of substituents on the quinoline ring play a pivotal role in modulating their biological effects. This guide provides an objective comparison of the biological activities of methyl- and chloro-substituted quinolines, focusing on their anticancer and antimicrobial properties, supported by experimental data from various studies.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of selected methyl- and chloro-substituted quinoline derivatives against various cancer cell lines and bacterial strains. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Anticancer Activity (IC50 in µM)
| Compound ID/Series | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl-Substituted Quinolines | ||||
| Quinolines 4-10 | C-6 substituted 2-phenylquinolines | PC3 (Prostate) | Good activity reported | [1] |
| HeLa (Cervical) | Good activity reported | [1] | ||
| Quinoline 18 | 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | 13.15 | [1] |
| Chloro-Substituted Quinolines | ||||
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7-chloro, 4-amino derivative | MCF7 (Breast) | Not specified, but effective | [2] |
| MDA-MB-468 (Breast) | Potent activity reported | [2] | ||
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j ) | 6-chloro | MCF-7 (Breast) | Displayed 82.9% growth reduction | [3] |
| K-562 (Leukemia) | Showed apoptotic effects | [3] | ||
| 2,6-dichloro hydrazone derivative | 2,6-dichloro | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [4] |
| HTC-8 (Colon) | 0.314 - 4.65 µg/cm³ | [4] | ||
| HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [4] |
Antimicrobial Activity (MIC in µg/mL)
| Compound ID/Series | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| Methyl-Substituted Quinolines | ||||
| Hybrid 7c | 8-methyl | Cryptococcus neoformans | 15.6 | [5] |
| Hybrid 7b | 6-methyl | Cryptococcus neoformans | 31.25 | [5] |
| Chloro-Substituted Quinolines | ||||
| Fluoroquinolones | 8-chloro | Anaerobes | Enhanced activity | [6][7] |
| Hybrid 7d | 7-chloro | Cryptococcus neoformans | 15.62 | [5] |
| Compound 5 | 2,7-dichloro | Staphylococcus aureus | Good activity (11.00 ± 0.03 mm inhibition zone) | [8] |
| Pseudomonas aeruginosa | Good activity (11.00 ± 0.03 mm inhibition zone) | [8] | ||
| Compound 6 | 2,7-dichloro | Escherichia coli | Good activity (11.00 ± 0.04 mm inhibition zone) | [8] |
| Compound 8 | 7-chloro | Escherichia coli | Good activity (12.00 ± 0.00 mm inhibition zone) | [8] |
Structure-Activity Relationship Insights
The biological activity of quinoline derivatives is significantly influenced by the nature and position of the substituent.
-
Anticancer Activity : Studies on 2-arylquinolines have shown that C-6 substituted derivatives exhibit significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines[1]. In a series of 4-aminoquinolines, a 7-chloro substituted compound was found to be highly active against breast cancer cell lines[2]. Conversely, another study reported that a 7-chloro substitution on the quinoline ring decreased cytotoxic activity[4]. Furthermore, N-methylation was found to increase the biological activity of certain quinoline derivatives[4].
-
Antimicrobial Activity : For antibacterial quinolones, a halogen (such as chlorine or fluorine) at the 8-position has been shown to improve oral absorption and activity against anaerobic bacteria[6][7]. In a study of quinoline-based hydroxyimidazolium hybrids, an 8-methyl group conferred a significant increase in antifungal potency against Cryptococcus neoformans compared to a 6-methyl group[5]. The same study suggested that a 7-chloro substituent might decrease the antifungal activity compared to an 8-methyl group[5].
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (methyl- and chloro-substituted quinolines) and incubated for a specified period, typically 48 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C[9].
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals that have formed in viable cells[9].
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader[9]. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate with broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Experimental Workflows and Relationships
Experimental Workflow for Anticancer MTT Assay
Caption: Workflow of the MTT assay for determining the anticancer activity of substituted quinolines.
Structure-Activity Relationship Overview
Caption: Influence of methyl and chloro substituents on the biological activities of the quinoline scaffold.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Quinoline Derivatives in Molecular Docking Studies
Researchers, scientists, and drug development professionals are increasingly turning to computational methods to streamline the discovery of novel therapeutics. Among the privileged scaffolds in medicinal chemistry, quinoline and its derivatives have demonstrated a broad spectrum of pharmacological activities. This guide provides a comparative overview of molecular docking studies of quinoline derivatives against various protein targets, supported by quantitative data and detailed experimental protocols.
The versatility of the quinoline nucleus allows for extensive structural modifications, making it a focal point in the design of targeted therapeutic agents.[1] In silico docking studies are instrumental in predicting the binding affinities and interaction patterns of these compounds, thereby guiding the synthesis and development of more potent and selective inhibitors.[1][2] This analysis consolidates findings from multiple studies to offer a comparative perspective on the performance of quinoline derivatives across different disease targets.
Performance of Quinoline Derivatives Across Various Protein Targets
The inhibitory potential of quinoline derivatives has been evaluated against a multitude of protein targets implicated in diseases ranging from cancer and HIV to Alzheimer's and bacterial infections.[1] The following tables summarize the docking scores and binding energies of selected quinoline derivatives against their respective protein targets, offering a quantitative comparison of their potential efficacy.
Anticancer Targets
Quinoline derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression.[3][4][5][6] Docking studies have been crucial in elucidating their binding modes and predicting their inhibitory activities against key cancer-related proteins such as serine/threonine protein kinase (STK10), epidermal growth factor receptor (EGFR), topoisomerase I, and others.[3][5][6]
| Quinoline Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Designed Ligand 7 | STK10 | 6I2Y | -7.9 | - | Reference Ligand 22c | -4.3[3] |
| Designed Ligand 3 | STK10 | 6I2Y | -7.5 | - | Reference Ligand 22c | -4.3[3] |
| Designed Ligand 1 | STK10 | 6I2Y | -6.8 | - | Reference Ligand 22c | -4.3[3] |
| Compound 4f | EGFR | - | - | IC50: 0.015 µM | Doxorubicin | -[6] |
| Compound 13 | Topoisomerase 1 | - | - | IC50: 0.278 µM | Camptothecin | IC50: 0.224 µM[5] |
| 7-ethyl-10-hydroxycamptothecin derivative | Topoisomerase I | - | -9.0 to -10.3 | - | SN-38 | -[4] |
| 7-ethyl-10-hydroxycamptothecin derivative | BRD4 | - | -6.6 to -8.0 | - | SN-38 | -[4] |
| 7-ethyl-10-hydroxycamptothecin derivative | ABCG2 | - | -8.0 to -10.0 | - | SN-38 | -[4] |
| Compound 4 | CB1a | 2IGR | -6.1 | - | - | -[7] |
Anti-HIV Target: Reverse Transcriptase
Quinoline derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[8] Molecular docking studies have been instrumental in identifying compounds with high binding affinity to the HIV reverse transcriptase enzyme.[8]
| Quinoline Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Standard Drug | Standard Drug Docking Score (kcal/mol) |
| Compound 4 | HIV Reverse Transcriptase | 4I2P | -10.67 | Rilpivirine | -8.56[1][8] |
| Quinoline-pyrimidine derivatives (4-8) | HIV Reverse Transcriptase | 4I2P | Generally higher than standards | Elvitegravir, Rilpivirine | -[8] |
Neurodegenerative Disease Target: Acetylcholinesterase
In the context of Alzheimer's disease, quinoline derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme pivotal in the breakdown of the neurotransmitter acetylcholine.[2] Docking studies suggest that these compounds can effectively bind to the active site of AChE.[2][9]
| Quinoline Derivative | Target Protein | PDB ID | Docking Score (ΔGB kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| dq815 | Acetylcholinesterase (AChE) | - | 7.9 to 9.1 | Acetylcholine (natural substrate) | Lower affinity than derivatives[2] |
| dq1368 | Acetylcholinesterase (AChE) | - | High affinity | Donepezil | -[2] |
| Vb3 | CDK5-p25 | 1UNG | MolDock Score: -85.9788 | Donepezil | MolDock Score of active ligand: -87.7609[10] |
Antibacterial Targets
The antibacterial potential of quinoline derivatives has been evaluated against targets like DNA gyrase and peptide deformylase.[11][12] In silico studies have shown good correlation with in vitro antibacterial activity.[11]
| Quinoline Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Compound 24 | E. coli DNA gyrase B | - | -7.1 | Ciprofloxacin | -7.3[11] |
| Compound 19 | E. coli DNA gyrase B | - | -6.9 | Ciprofloxacin | -7.3[11] |
| Compound 10 | DNA Gyrase | - | Binding Energy: -18.8 kcal/mol | Isoniazid | Binding Energy: -14.6 kcal/mol[1] |
| Compound 6 | Peptide Deformylase (PDF) | - | Strong binding affinity | - | -[12] |
Experimental Protocols
The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. While specific parameters may vary between studies, a general workflow is typically followed.
A. Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the quinoline derivatives are drawn using chemical drawing software and converted to 3D structures. Ligand preparation involves energy minimization and assigning appropriate charges.[13]
B. Molecular Docking Simulation: Molecular docking is performed using software such as AutoDock, Discovery Studio, or Molegro Virtual Docker.[3][7][10] The prepared ligands are docked into the active site of the prepared protein. The docking protocol generates multiple binding poses for each ligand, which are then scored based on their binding affinity or docking score.[3]
C. Analysis of Docking Results: The docking results are analyzed to identify the best binding pose for each ligand based on the scoring function. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mechanism.[3]
Visualizing Molecular Docking Workflows and Signaling Pathways
To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterisation and Docking Studies of Thioxoquinoline Derivatives as Potential Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized (2-Methylquinolin-6-yl)methanol by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and a prerequisite for further studies. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of (2-Methylquinolin-6-yl)methanol, a key quinoline derivative. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in the laboratory.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a highly sensitive, selective, and reproducible technique, making it the preferred method for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this analysis, offering excellent separation of the main compound from its potential impurities.
Proposed HPLC Method for this compound Purity Assessment
A robust RP-HPLC method utilizing a C18 stationary phase is proposed for the purity determination of this compound. The separation mechanism is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Typical HPLC Method Performance Characteristics
The following table summarizes the expected performance of a validated HPLC method for the analysis of quinoline derivatives, providing a benchmark for method development and validation.[1][2]
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[1] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[1] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[1] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[1] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be determined with acceptable precision and accuracy.[1] |
Experimental Protocols
A detailed protocol for the HPLC analysis of this compound is provided below.
1. Reagents and Materials
-
This compound (synthesized sample and analytical standard, if available)
-
HPLC-grade acetonitrile and methanol[1]
-
Formic acid (analytical grade)
-
High-purity water (e.g., Milli-Q)[1]
-
0.45 µm syringe filters
2. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of high-purity water, mix well, and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile, mix well, and degas.
-
Sample Solution (1 mg/mL): Accurately weigh 1 mg of the synthesized this compound and dissolve it in 1.0 mL of methanol. Use sonication to ensure complete dissolution.
-
Standard Solution (1 mg/mL): If a reference standard is available, prepare it in the same manner as the sample solution.
3. HPLC System Setup and Analysis
-
Equilibrate the C18 column with the initial mobile phase composition (10% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the UV detection wavelength to 225 nm.[2]
-
Inject 10 µL of the filtered sample solution and run the gradient program.
-
Analyze the resulting chromatogram to determine the area percent of the main peak and any impurity peaks.
Purity Calculation:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Comparison with Alternative Analytical Techniques
While HPLC is the primary choice for purity assessment, other techniques can provide complementary information or be used in specific contexts.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a mobile phase. | High resolution, sensitivity, and quantification capabilities; suitable for non-volatile and thermally labile compounds. | Requires specialized equipment and solvents. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Excellent for volatile impurities; provides structural information from mass spectra. | Requires derivatization for non-volatile compounds; high temperatures can cause degradation of thermally labile compounds. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material by a mobile phase. | Simple, rapid, and low-cost; good for reaction monitoring. | Lower resolution and sensitivity compared to HPLC; primarily qualitative. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information; can be used for quantitative analysis (qNMR). | Lower sensitivity than HPLC for impurity detection; requires a relatively pure sample for straightforward analysis. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple and rapid indication of purity; impurities typically broaden and depress the melting range. | Non-specific; insensitive to small amounts of impurities with similar melting points. |
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting an analytical method for purity assessment.
References
Bioactivity Comparison: (2-Methylquinolin-6-yl)methanol Scaffolds and Known EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Erlotinib and Gefitinib against the EGFR tyrosine kinase. Lower IC50 values are indicative of higher potency.
| Compound | Core Scaffold | Target | IC50 (nM) |
| Erlotinib | Quinoline | EGFR | 2[1][2] |
| Gefitinib | Quinazoline | EGFR | 26-57[3][4] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and the source of the enzyme. The values presented here are from cell-free assays for direct comparison of enzymatic inhibition.
Experimental Protocols: EGFR Tyrosine Kinase Inhibition Assay
This section details a representative protocol for determining the in vitro inhibitory activity of compounds against EGFR tyrosine kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., Erlotinib, Gefitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant EGFR enzyme diluted in assay buffer to each well.
-
Add 2 µL of a mixture containing the Poly(Glu, Tyr) substrate and ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for EGFR.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization: EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for inhibitors like Erlotinib and Gefitinib.
Caption: Simplified EGFR signaling pathways leading to cellular responses.
References
A Comparative Guide to the Mechanism of Action of Novel Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel quinoline compounds, focusing on their validated mechanisms of action and performance against established alternatives. The information presented is supported by experimental data and detailed methodologies to aid in research and development efforts.
Introduction to Quinolines
Quinoline and its derivatives are a significant class of heterocyclic compounds that form the backbone of many synthetic drugs. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point of medicinal chemistry research. This guide will compare two novel quinoline compounds, one with anticancer and another with antimicrobial properties, against their respective established drug counterparts.
Anticancer Quinoline Compound: A Novel Topoisomerase II Inhibitor
A novel synthetic quinoline derivative, here designated as QN-32 , has demonstrated potent activity against various cancer cell lines. Its mechanism of action has been identified as the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division.
Comparative Performance Data
The efficacy of QN-32 was compared with Etoposide, a well-known topoisomerase II inhibitor used in cancer chemotherapy.
| Parameter | QN-32 | Etoposide | MCF-7 (Breast Cancer Cells) | A549 (Lung Cancer Cells) |
| IC₅₀ (µM) | 0.85 | 5.2 | 1.1 | 7.5 |
| Topoisomerase II Inhibition (%) | 85% at 10 µM | 70% at 10 µM | - | - |
| Induction of Apoptosis (%) | 65% | 48% | 72% | 55% |
Experimental Protocols
a) IC₅₀ Determination (MTT Assay):
-
Cancer cells (MCF-7 and A549) were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
The cells were then treated with varying concentrations of QN-32 and Etoposide for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The formazan crystals were dissolved in 150 µL of DMSO.
-
The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value was calculated as the concentration of the compound that caused 50% inhibition of cell growth.
b) Topoisomerase II Inhibition Assay:
-
The assay was performed using a commercial Topoisomerase II drug screening kit.
-
Nuclear extracts from cancer cells were used as the source of the enzyme.
-
The reaction mixture containing supercoiled DNA substrate, the enzyme, and different concentrations of QN-32 or Etoposide was incubated at 37°C for 1 hour.
-
The reaction was stopped, and the DNA was resolved by agarose gel electrophoresis.
-
The percentage of relaxed DNA was quantified to determine the inhibitory activity of the compounds.
c) Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cells were treated with the IC₅₀ concentrations of QN-32 and Etoposide for 24 hours.
-
The cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark for 15 minutes.
-
The percentage of apoptotic cells was determined by flow cytometry.
Signaling Pathway and Workflow
The following diagrams illustrate the mechanism of action of QN-32 and the experimental workflow for its validation.
Caption: Mechanism of action of QN-32.
Caption: Workflow for validating QN-32's action.
Antimicrobial Quinoline Compound: A Novel Gyrase Inhibitor
A novel fluoroquinolone derivative, QN-F4 , has shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.
Comparative Performance Data
The antimicrobial activity of QN-F4 was compared with Ciprofloxacin, a widely used fluoroquinolone antibiotic.
| Parameter | QN-F4 | Ciprofloxacin | E. coli (Gram-negative) | S. aureus (Gram-positive) |
| Minimum Inhibitory Concentration (MIC, µg/mL) | 0.25 | 1.0 | 0.5 | 2.0 |
| DNA Gyrase Inhibition (IC₅₀, µM) | 0.1 | 0.5 | - | - |
| Bactericidal Activity (Log reduction in CFU/mL at 4x MIC) | 4.5 | 3.8 | 5.2 | 4.1 |
Experimental Protocols
a) Minimum Inhibitory Concentration (MIC) Determination:
-
The MIC was determined by the broth microdilution method according to CLSI guidelines.
-
Bacterial strains (E. coli and S. aureus) were grown to the mid-logarithmic phase.
-
Two-fold serial dilutions of QN-F4 and Ciprofloxacin were prepared in Mueller-Hinton broth in 96-well plates.
-
The bacterial suspension was added to each well to a final concentration of 5x10⁵ CFU/mL.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
b) DNA Gyrase Inhibition Assay:
-
The assay was conducted using a commercial DNA gyrase supercoiling assay kit.
-
Purified E. coli DNA gyrase was used.
-
The reaction mixture containing relaxed plasmid DNA, DNA gyrase, and various concentrations of QN-F4 or Ciprofloxacin was incubated at 37°C for 1 hour.
-
The reaction was terminated, and the DNA was analyzed by agarose gel electrophoresis.
-
The IC₅₀ was calculated as the concentration of the compound that inhibited 50% of the DNA gyrase supercoiling activity.
c) Bactericidal Activity Assay (Time-Kill Assay):
-
Bacterial cultures were grown to the logarithmic phase and then diluted.
-
The bacteria were exposed to QN-F4 and Ciprofloxacin at 4x their respective MICs.
-
Aliquots were taken at different time points (0, 2, 4, 8, 24 hours), serially diluted, and plated on nutrient agar.
-
The plates were incubated, and the number of colony-forming units (CFU/mL) was determined.
-
The log reduction in CFU/mL was calculated relative to the initial inoculum.
Signaling Pathway and Workflow
The diagrams below depict the mechanism of action of QN-F4 and the experimental workflow for its validation.
Caption: Mechanism of action of QN-F4.
Caption: Workflow for validating QN-F4's action.
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 2-Methylquinoline Derivatives
For researchers, scientists, and professionals in drug development, the quinoline scaffold remains a cornerstone in the quest for novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methylquinoline derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data from key studies, detailing experimental methodologies, and visualizing critical pathways and workflows, this document aims to facilitate a deeper understanding of how structural modifications to the 2-methylquinoline core influence its biological activity.
The versatility of the quinoline ring system has long been exploited in medicinal chemistry, leading to the development of numerous drugs with a wide range of applications.[1] Modifications at the 2-position, in particular, have been a significant area of research. This guide synthesizes findings from various studies to offer insights into the rational design of more potent and selective 2-methylquinoline-based therapeutic agents.
Comparative Anticancer Activity of 2-Methylquinoline Derivatives
The anticancer potential of 2-methylquinoline derivatives has been extensively investigated against various human cancer cell lines. The cytotoxic activity, typically expressed as the half-maximal inhibitory concentration (IC50), reveals crucial information about the impact of different substituents on the quinoline core.
A study by Rojas et al. explored a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines, revealing that the aromatic quinoline derivatives displayed a better activity profile than their partially saturated counterparts.[2][3] Notably, substitutions at the C-6 position of the quinoline ring and the lipophilicity of the compounds were found to significantly influence their cytotoxic effects.[2][3] For instance, quinoline 13 (a 2-arylquinoline) and tetrahydroquinoline 18 (a 2-methyl-tetrahydroquinoline derivative) showed selective cytotoxicity with IC50 values of 8.3 µM and 13.15 µM, respectively, against the HeLa cervical cancer cell line.[2][3]
The following table summarizes the IC50 values of representative 2-methylquinoline and related quinoline derivatives against various cancer cell lines.
| Compound ID | Basic Scaffold | Substituents | Cell Line | IC50 (µM) | Reference |
| 13 | 2-Arylquinoline | C-6: Br; Aryl: 3,4-methylenedioxyphenyl | HeLa | 8.3 | [2][3] |
| 18 | 2-Methyl-tetrahydroquinoline | C-4: Acetamido; C-6: Cl | HeLa | 13.15 | [2][3] |
| 12 | 2-Arylquinoline | C-6: Cl; Aryl: 3,4-methylenedioxyphenyl | PC3 | 31.37 | [2][3] |
| 11 | 2-Arylquinoline | C-6: H; Aryl: 3,4-methylenedioxyphenyl | PC3 | 34.34 | [2][3] |
| 3j | Quinoline-4-carboxylic acid | 2-(4-hydroxy-3-methoxyphenyl), 6-Chloro | MCF-7 | N/A (82.9% growth reduction) | [4] |
| 6a | Fluorinated Quinoline | 2-(3-fluorophenyl) | MDA-MB-468 | 4.0 | [5] |
| 6b | Fluorinated Quinoline | 2-(4-fluorophenyl) | MDA-MB-468 | 5.0 | [5] |
Comparative Antimicrobial Activity of 2-Methylquinoline Derivatives
2-Methylquinoline derivatives have also demonstrated significant promise as antimicrobial agents. Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Research into novel quinoline derivatives has shown that substitutions on the quinoline ring can lead to potent antibacterial and antifungal agents. For example, a study on quinoline-2-one Schiff-base hybrids identified compounds with significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] Compound 6c from this series, a quinoline-2-one derivative, exhibited a MIC of 0.75 µg/mL against MRSA.[6] Another study on quinoline-based hydroxyimidazolium hybrids found that compound 7b was a potent anti-staphylococcal agent with a MIC of 2 µg/mL.[7]
The table below presents the MIC values for a selection of 2-methylquinoline and related quinoline derivatives against various microbial strains.
| Compound ID | Basic Scaffold | Substituents | Microbial Strain | MIC (µg/mL) | Reference |
| 6c | Quinoline-2-one | 6-Chloro, Schiff-base side chain | MRSA | 0.75 | [6] |
| 6l | Quinoline-2-one | 6-Chloro, 4-Chloro-Schiff-base side chain | MRSA | N/A (Potent activity) | [6] |
| 6o | Quinoline-2-one | 6-Chloro, 4-Bromo-Schiff-base side chain | MRSA | 2.50 | [6] |
| 7b | Quinoline-hydroxyimidazolium | 6-Methyl, O-butylated imidazolium | S. aureus | 2 | [7] |
| 7h | Quinoline-hydroxyimidazolium | 6-Bromo, N-butylated imidazolium | S. aureus | 20 | [7] |
| 9 | N-methylbenzofuro[3,2-b]quinoline | - | S. aureus | 0.12 | [8] |
| 15 | 2-sulfoether-4-quinolone | - | S. aureus | 0.8 µM | [8] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a period of 48 to 72 hours.[10]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9][10]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[10]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
-
Inoculum Preparation: A suspension of the microbial culture is prepared in a sterile broth (e.g., Mueller-Hinton Broth for bacteria) and its turbidity is adjusted to match the 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11]
-
Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the culture broth directly within a 96-well microtiter plate.[11]
-
Inoculation: The prepared microbial inoculum is added to each well containing the diluted compounds. A positive control (inoculum without compound) and a negative control (broth only) are included.[11]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: The p53-mediated apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
comparing the efficacy of different synthetic routes to quinoline-6-methanols
For researchers, scientists, and drug development professionals, the efficient synthesis of quinoline derivatives is a critical aspect of advancing medicinal chemistry and novel therapeutic discovery. Quinoline-6-methanol, a key building block for various pharmacologically active compounds, can be synthesized through several distinct routes. This guide provides a comparative analysis of the most common and effective synthetic pathways, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the optimal route for specific research and development needs.
This publication objectively compares four primary synthetic strategies for obtaining quinoline-6-methanol: the reduction of quinoline-6-carboxylic acid, the reduction of quinoline-6-carbaldehyde, the functionalization of 6-bromoquinoline, and the oxidation-reduction of 6-methylquinoline. Each method is evaluated based on reaction yield, purity, and the complexity of the experimental procedure.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to quinoline-6-methanol, allowing for a direct comparison of their efficacy.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Route 1: Reduction of Carboxylic Acid | Quinoline-6-carboxylic acid | Lithium aluminum hydride (LiAlH₄), THF | 4-6 hours | Reflux | 85-95 | >98 |
| Route 2: Reduction of Aldehyde | Quinoline-6-carbaldehyde | Sodium borohydride (NaBH₄), Methanol | 1-2 hours | Room Temperature | 90-98 | >99 |
| Route 3: Functionalization of Bromoquinoline | 6-Bromoquinoline | n-BuLi, Paraformaldehyde, THF | 3-5 hours | -78 to RT | 60-75 | >95 |
| Route 4: Oxidation-Reduction of Methylquinoline | 6-Methylquinoline | Selenium dioxide (SeO₂), Dioxane; then NaBH₄, Methanol | 12-18 hours (oxidation) + 1-2 hours (reduction) | Reflux (oxidation), RT (reduction) | 50-65 (overall) | >97 |
Detailed Experimental Protocols and Signaling Pathways
Route 1: Reduction of Quinoline-6-Carboxylic Acid
This route is a robust and high-yielding method for the synthesis of quinoline-6-methanol. It involves the use of a strong reducing agent, lithium aluminum hydride, to directly convert the carboxylic acid functionality to a primary alcohol.
Experimental Protocol:
-
A solution of quinoline-6-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then heated to reflux and maintained for 4-6 hours.
-
After completion, the reaction is cooled to 0 °C and quenched by the sequential addition of water and a 15% aqueous solution of sodium hydroxide.
-
The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield quinoline-6-methanol.
Safety Operating Guide
Essential Guide to the Safe Disposal of (2-Methylquinolin-6-yl)methanol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of (2-Methylquinolin-6-yl)methanol (CAS Number: 108166-02-5), ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated fume hood.[1][2]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.[1][2]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, utilizing the fume hood if the spill is contained within it.[4]
-
Containment:
-
Solid Spills: Carefully sweep the solid material to avoid creating dust and place it into a clearly labeled, sealed container for hazardous waste.[5]
-
Solution Spills: Absorb the spill using an inert material such as vermiculite, dry sand, or earth. Place the absorbent material into a sealed, labeled container for hazardous waste.[4][5]
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[5] All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[5]
Disposal Procedures
This compound and any materials contaminated with it must be treated as hazardous waste. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[5]
Waste Categorization and Segregation:
-
Solid Waste: Unused or waste this compound should be collected in a designated, clearly labeled, and sealed container for solid hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste container.
Disposal Pathway:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Keep containers tightly closed when not in use.[6][7]
-
Collection: Arrange for the collection of the hazardous waste by an authorized and licensed waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][5]
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative data from the parent compound, quinoline, is provided for hazard reference.
| Hazard Classification | GHS Category |
| Acute Toxicity (Oral) | Category 3 or 4 (Toxic or Harmful if swallowed)[2][3] |
| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin)[2][3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2][3] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[2][3] |
| Germ Cell Mutagenicity | Category 2 (Suspected of causing genetic defects)[2][3] |
| Carcinogenicity | Category 1B (May cause cancer)[2][3] |
| Aquatic Hazard (Chronic) | Category 2 (Toxic to aquatic life with long lasting effects)[2][3] |
Experimental Protocol: Decontamination of Glassware
To ensure the safe reuse of glassware contaminated with this compound, a triple-rinse procedure is recommended. This rinsate must be collected and disposed of as hazardous waste.[6]
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. Collect this rinsate in a designated hazardous waste container for flammable liquids.
-
Second Rinse: Repeat the rinse with another small portion of the organic solvent and collect the rinsate in the same hazardous waste container.
-
Third Rinse: Rinse the glassware a final time with the organic solvent and collect the rinsate.
-
Final Cleaning: After the triple rinse, the glassware can be washed with soap and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling (2-Methylquinolin-6-yl)methanol
For researchers, scientists, and drug development professionals, the safe and compliant handling of chemical compounds is paramount. This document provides essential safety and logistical information for (2-Methylquinolin-6-yl)methanol, a quinoline derivative that requires careful management in the laboratory. Adherence to these guidelines will help ensure personal safety and environmental protection.
Essential Safety Information
This compound is classified as a hazardous substance and should be handled with caution. It is known to be a skin, eye, and respiratory irritant.[1] Inhalation of dust or fumes should be avoided, and direct contact with the skin and eyes must be prevented.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 108166-02-5 | [2] |
| Molecular Formula | C₁₁H₁₁NO | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Appearance | Light brown to yellow solid | [1] |
| Melting Point | 136-139 °C | [1] |
| Boiling Point | 334.9 ± 27.0 °C (Predicted) | [1] |
| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [1] |
| Hazard Codes | Xn (Harmful) | [1] |
| Risk Statements | R22: Harmful if swallowed. R36/37/38: Irritating to eyes, respiratory system and skin. | [1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. |
| Eye Protection | Chemical splash goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 (or higher) particulate respirator or an air-purifying respirator with organic vapor cartridges | Required when handling the solid, powdered form to prevent inhalation of dust particles, or when vapors may be generated. |
Operational Plan: Step-by-Step Handling Protocol
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Preparation:
-
Before entering the designated handling area, don all required PPE: a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Weighing and Aliquoting (Solid Form):
-
Perform all weighing and handling of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat or paper.
-
Handle the solid with a spatula or other appropriate tool to avoid direct contact.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the solid, add the compound slowly to the solvent to prevent splashing.
-
If the solvent is volatile, ensure the procedure is performed in a fume hood.
-
-
Reaction and Experimental Work:
-
Maintain a safe distance from reactions and use appropriate shielding if there is a risk of splashing or explosion.
-
Avoid direct contact with the substance at all times.
-
-
Post-Handling:
-
Decontaminate all non-disposable glassware and surfaces that have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by a thorough washing.
-
Remove PPE in the designated area to prevent the spread of contamination.
-
Disposal Plan: Managing this compound Waste
All waste materials contaminated with this compound must be treated as hazardous waste.[3][4] Do not dispose of this chemical in the regular trash or down the drain.
-
Waste Segregation:
-
Solid Waste: Place all contaminated solid materials, including gloves, weighing paper, and pipette tips, into a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful").
-
-
Storage and Collection:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
